N,N-Dimethylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAIURZMRJPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198542 | |
| Record name | N,N-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50533-97-6 | |
| Record name | 4-(Dimethylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50533-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylpiperidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N-Dimethylpiperidin-4-amine physical and chemical properties
An In-depth Technical Guide to N,N-Dimethylpiperidin-4-amine: Properties, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 4-(Dimethylamino)piperidine, is a heterocyclic amine that serves as a versatile building block in organic synthesis.[1] Its CAS Number is 50533-97-6.[2] This compound is of significant interest to researchers and professionals in drug development and proteomics research due to its utility as a chemical intermediate.[2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. The compound typically appears as a colorless to pale yellow liquid with an amine-like odor.[2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 50533-97-6 | [2][4][5] |
| Molecular Formula | C₇H₁₆N₂ | [2][4][5][6][7] |
| Molecular Weight | 128.22 g/mol | [2][3][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 180-187°C | [2][4][6] |
| Density | 0.85 - 0.91 g/cm³ | [2][4] |
| Refractive Index | 1.4760 | [4][6] |
| pKa | 10.10 ± 0.10 (Predicted) | [4][8] |
| Solubility | Good solubility in water, ethanol, and ether | [2] |
| Melting Point | < -20°C | [2] |
| Flash Point | 187°C | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4][6][8] |
Experimental Protocols
A common and effective method for the synthesis of this compound is the reductive amination of a protected piperidone derivative.[1]
Synthesis of this compound via Reductive Amination
This protocol is adapted from established synthetic routes.[6][9]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Methylene chloride
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
In a suitable reaction vessel, 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) is dissolved in methanol (15 mL).[6][9]
-
To this solution, add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.[6][9]
-
After 4 days, concentrated HCl (10 mL) is added, and the volume of the reaction is reduced in vacuo.[6][9]
-
The resulting residue is dissolved in H₂O (30 mL) and the pH is adjusted to 10 using a 2M NaOH solution.[6][9]
-
The aqueous solution is extracted with methylene chloride (3 x 20 mL).[6][9]
-
The combined organic extracts are dried over anhydrous Na₂SO₄.[6][9]
-
The solvent is removed in vacuo to yield this compound.[6][9]
Caption: Reductive amination synthesis of this compound.
Applications
This compound is a key intermediate with applications in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex molecules.[1][2]
-
Pharmaceuticals: The compound is used as an intermediate in the production of various pharmaceutical agents.[2] It has been investigated as a therapeutic agent for alcohol dependence by modulating the activity of NMDA receptors.[4]
-
Proteomics Research: It is utilized in the field of proteomics research.[2][7]
Caption: Logical overview of the technical guide for this compound.
Safety Information
This compound is associated with several hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered harmful if swallowed and may cause severe skin burns and eye damage.[3][10] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] It should be stored in a well-ventilated place, locked up, and kept under an inert atmosphere.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 50533-97-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 50533-97-6 [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 50533-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-Depth Technical Guide to N,N-Dimethylpiperidin-4-amine (CAS: 50533-97-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpiperidin-4-amine, with the CAS number 50533-97-6, is a heterocyclic amine that serves as a versatile building block in organic synthesis and holds significant interest in the field of neuroscience.[1][2] Its structural features, particularly the piperidine scaffold, are common in many biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling, and its potential role as a modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50533-97-6 | [1][2][4][5][6][7] |
| Molecular Formula | C₇H₁₆N₂ | [2][4][6] |
| Molecular Weight | 128.22 g/mol | [2][4][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Dimethylamino)piperidine | [2][6] |
| Appearance | Colorless to pale yellow liquid | [2][8] |
| Boiling Point | 187 °C | [2] |
| Density | 0.91 g/cm³ | [2] |
| Refractive Index | 1.4760 | [2] |
| pKa (Predicted) | 10.10 ± 0.10 | [2] |
| Storage Temperature | 2–8 °C, under inert gas | [2][8] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (CDCl₃, 300 MHz): δ 3.14 (m, 2H), 2.58 (td, J=12.3, 2.4 Hz, 2H), 2.28 (s, 6H), 2.22 (m, 1H), 1.82 (m, 2H), 1.68 (s, 1H), 1.37 (tdd, J=12.2, 12.2, 4.1 Hz, 2H) | |
| Mass Spectrometry | ESI (+): 129 (M+H⁺) | |
| ¹³C NMR | Predicted spectral data is available in online databases, but experimental data was not found in the searched literature. | |
| Infrared (IR) | A vapor phase IR spectrum is available in the SpectraBase database. Key expected absorptions for this aliphatic amine include C-H stretching (below 3000 cm⁻¹), C-N stretching (around 1250–1020 cm⁻¹), and the absence of N-H stretching bands (3300-3500 cm⁻¹) due to the tertiary and secondary amine structure within the piperidine ring. | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the reductive amination of a protected piperidone derivative.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 1-(tert-Butoxycarbonyl)-4-piperidone.
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.
-
Stir the reaction mixture for 4 days.
-
Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in H₂O (30 mL) and adjust the pH to 10 using a 2M NaOH solution.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to yield this compound.
Synthesis Workflow Diagram
Applications in Research and Drug Development
This compound is primarily utilized as a building block in organic synthesis for the creation of more complex molecules, particularly in the development of novel pharmaceutical agents.[2] Its bifunctional nature, possessing both a secondary and a tertiary amine, allows for a variety of chemical transformations.
Biological Activity: Modulation of NMDA Receptors
Several sources indicate that this compound has molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This has led to its investigation as a potential therapeutic agent, for instance, in reducing the effects of alcohol dependence.[2][3]
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activity is modulated by several endogenous molecules, including polyamines like spermine and spermidine. These polyamines can enhance NMDA receptor function by interacting with a specific polyamine binding site on the receptor complex.
While direct experimental evidence detailing the specific interaction of this compound with the NMDA receptor is not extensively available in the reviewed literature, its structural similarity to endogenous polyamines suggests a potential modulatory role. The following diagram illustrates the general mechanism of NMDA receptor activation and the known sites of modulation that could be relevant for polyamine-like molecules.
Potential Signaling Pathway Diagram
Disclaimer: This diagram illustrates a potential mechanism based on the compound's structural similarity to known polyamine modulators of the NMDA receptor. The precise binding site and downstream effects of this compound require further experimental validation.
Safety and Handling
This compound is classified as a corrosive and irritant substance.[2] It is harmful if swallowed and can cause severe skin burns and eye damage.
Table 3: Safety and Hazard Information
| Category | Information | Reference(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1] |
| GHS Pictograms | Corrosive, Irritant | [1] |
| Signal Word | Danger | [1] |
| UN Number | 2735 | |
| Hazard Class | 8 (Corrosive substances) | |
| Packing Group | III | |
| Handling | Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place in a corrosives area. | |
| Incompatible Materials | Oxidizing agents |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to adhere to all institutional and regulatory safety protocols.
Conclusion
This compound is a valuable chemical intermediate with established applications in organic synthesis and potential utility in neuropharmacology due to its putative role as an NMDA receptor modulator. This guide has consolidated key technical data to support its use in research and development. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 50533-97-6 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. Hit2Lead | this compound | CAS# 50533-97-6 | MFCD00023144 | BB-4018153 [hit2lead.com]
- 8. This compound | 50533-97-6 [sigmaaldrich.com]
An In-depth Technical Guide to 4-(Dimethylamino)piperidine: Structure, Synonyms, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine, a heterocyclic amine of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, extensive list of synonyms, and key identifiers. A thorough summary of its physicochemical properties is presented in a structured tabular format for easy reference. Detailed experimental protocols for its synthesis via reductive amination are provided, along with methodologies for its characterization using standard analytical techniques. Furthermore, a logical workflow for the synthesis and characterization of 4-(Dimethylamino)piperidine is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing foundational knowledge for the utilization of this versatile chemical scaffold.
Chemical Identity and Structure
4-(Dimethylamino)piperidine, with the IUPAC name N,N-dimethylpiperidin-4-amine, is a saturated heterocyclic compound. Its structure consists of a piperidine ring substituted at the 4-position with a dimethylamino group.
Molecular Formula: C₇H₁₆N₂[1][2]
Molecular Weight: 128.22 g/mol [1][2]
The presence of two nitrogen atoms, a secondary amine within the piperidine ring and a tertiary amine in the dimethylamino substituent, imparts basic properties to the molecule and makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Synonyms and Identifiers
For clarity and comprehensive database searching, a list of synonyms and identifiers for 4-(Dimethylamino)piperidine is provided below.
| Identifier Type | Identifier |
| IUPAC Name | This compound[2] |
| Common Name | 4-(Dimethylamino)piperidine[2] |
| CAS Number | 50533-97-6[1][2] |
| EINECS Number | 256-617-2[2][3] |
| PubChem CID | 417391[2] |
| InChI | InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3[2] |
| InChIKey | YFJAIURZMRJPDB-UHFFFAOYSA-N[2] |
| Canonical SMILES | CN(C)C1CCNCC1 |
| Selected Synonyms | N,N-Dimethyl-4-piperidinamine[1] |
| 4-(N,N-Dimethylamino)piperidine[3] | |
| Dimethyl-piperidin-4-yl-amine[3] | |
| 4-Dimethylaminopiperidine[3] |
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Dimethylamino)piperidine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Physical State | Clear, colorless to slightly yellow liquid | [3] |
| Boiling Point | 187 °C | [3] |
| Density | 0.91 g/cm³ | [3] |
| Refractive Index | 1.4760 | [3] |
| pKa | 10.10 ± 0.10 (Predicted) | [3] |
| Flash Point | 187 °C | [3] |
| Solubility | Soluble in water, ethanol, and ether. | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |
Experimental Protocols
Synthesis of 4-(Dimethylamino)piperidine
A common and efficient method for the synthesis of 4-(Dimethylamino)piperidine is the reductive amination of a protected 4-piperidone derivative.
Protocol: Reductive Amination of 1-(tert-Butoxycarbonyl)-4-piperidone
This protocol is adapted from a known synthetic procedure.
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Methylene chloride (Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL) in a round-bottom flask, add dimethylamine hydrochloride (e.g., 800 mg, 9.8 mmol).
-
Stir the mixture at room temperature and add sodium cyanoborohydride (e.g., 270 mg, 4.3 mmol) portion-wise.
-
Allow the reaction to stir at room temperature for 4 days.
-
After 4 days, carefully add concentrated HCl (10 mL) to the reaction mixture.
-
Remove the methanol and excess HCl in vacuo using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (30 mL).
-
Adjust the pH of the aqueous solution to 10 by the dropwise addition of a 2M NaOH solution.
-
Extract the aqueous solution with methylene chloride (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the methylene chloride in vacuo to yield the final product, this compound.
Characterization of 4-(Dimethylamino)piperidine
The identity and purity of the synthesized 4-(Dimethylamino)piperidine can be confirmed using various spectroscopic methods.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the dimethylamino group protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field. The N-methyl protons will appear as a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be shifted downfield.
4.2.2 Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations.
4.2.3 Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(Dimethylamino)piperidine (128.22 g/mol ). The fragmentation pattern can provide further structural information.
Workflow and Pathway Visualizations
As specific signaling pathways involving 4-(Dimethylamino)piperidine are not extensively documented, a logical workflow for its synthesis and characterization is presented below. This diagram outlines the key steps from starting materials to the final, characterized product.
References
An In-depth Technical Guide to the Solubility of N,N-Dimethylpiperidin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Understanding its solubility in various organic solvents is critical for its application in proteomics research, organic synthesis, and formulation development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| Boiling Point | 180-185 °C | [1] |
| Density | ~0.85 g/cm³ at 20°C | [1] |
| pKa | 10.10 ± 0.10 (Predicted) |
Qualitative Solubility Profile
This compound exhibits good solubility in a range of common laboratory solvents. Published data indicates that it is soluble in water, ethanol, and ether.[1] This suggests its utility in a variety of reaction and formulation systems.
Quantitative Solubility Data
Extensive searches of publicly available scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of organic solvents. This represents a notable data gap for researchers and professionals working with this compound.
For comparative purposes, the table below provides solubility information for the structurally related and widely used catalyst, 4-Dimethylaminopyridine (DMAP). While not a direct substitute, this data can offer some guidance on the types of solvents in which this compound is likely to be soluble.
Table 1: Solubility of 4-Dimethylaminopyridine (DMAP)
| Solvent | Solubility |
| Methanol | Soluble |
| Benzene | Soluble |
| Ethyl acetate | Soluble |
| Chloroform | Soluble |
| Methylene chloride | Soluble |
| Acetone | Soluble |
| Acetic acid | Soluble |
| Ether | Less soluble |
| Diisopropyl ether | Less soluble |
| Cyclohexane | Less soluble |
| Hexane | Less soluble |
| Water | Less soluble |
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, researchers can determine the solubility of this compound in specific organic solvents using a standardized experimental protocol. The following is a detailed methodology based on the widely accepted shake-flask method.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a titrator)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add a known volume of the selected organic solvent to a series of vials.
-
To each vial, add an excess amount of this compound. The objective is to have undissolved solute present to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the filtered, diluted sample and the standard solutions using a calibrated analytical method such as GC-FID or an appropriate titration method.
-
Construct a calibration curve from the responses of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility from the determined concentration, taking into account any dilution factors. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For precise applications, direct experimental determination of solubility in the solvent of interest is highly recommended.
References
N,N-Dimethylpiperidin-4-amine: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N,N-Dimethylpiperidin-4-amine (CAS No. 50533-97-6). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and safe handling and storage procedures for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a heterocyclic amine that is primarily utilized as a versatile building block in organic synthesis and proteomics research.[1][2] It is recognized for its role as an intermediate in the production of pharmaceuticals and fine chemicals.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50533-97-6 | [1] |
| Molecular Formula | C7H16N2 | [1][3] |
| Molecular Weight | 128.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Amine-like | [1] |
| Boiling Point | 180-185 °C | [1] |
| Density | Approximately 0.85 g/cm³ at 20°C | [1] |
| Solubility | Soluble in water, ethanol, and ether | [1] |
| Purity | ≥ 95% | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical and requires careful handling.[5] The primary hazards associated with this compound are its corrosive and irritant properties.[3] The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Dermal | Not Classified | Fatal in contact with skin (H310) has also been reported in some classifications |
| Acute Toxicity, Inhalation | Not Classified | Toxic if inhaled (H331) has also been reported in some classifications |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects |
Source: Aggregated GHS information from multiple sources.[3][5][6]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate PPE. The following are general recommendations:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | To prevent contact with eyes, which can cause serious damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure. | To prevent skin burns and irritation upon contact.[5][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation, which can be harmful.[6] |
Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing vapors or mist.[6]
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Use non-sparking tools.[8]
Storage Conditions
-
Store in a tightly closed container.[5]
-
Keep in a dry, cool, and well-ventilated place.[5]
-
Store locked up.[5]
-
Store away from incompatible materials such as oxidizing agents.[5]
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen.[8] Call a poison center or doctor immediately.[5] |
| Skin Contact | Take off immediately all contaminated clothing.[5] Rinse skin with water/shower for at least 15 minutes.[5] Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call an ophthalmologist. |
| Ingestion | Rinse mouth.[5] DO NOT induce vomiting.[5] Give water to drink (two glasses at most). Seek medical advice immediately. |
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation.[5] Evacuate the danger area. Avoid substance contact. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Do not let the product enter drains. Avoid release to the environment.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up with inert absorbent material and dispose of as hazardous waste. Clean the affected area.
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Dispose of contents/container to an approved waste disposal plant.[5]
Transportation Information
This compound is classified as a dangerous good for transportation.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT/TDG/IATA/IMDG | UN2735 | AMINES, LIQUID, CORROSIVE, N.O.S. (this compound) | 8 | III |
This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 50533-97-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 50533-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to N,N-Dimethylpiperidin-4-amine and its Derivatives for Researchers and Drug Development Professionals
An authoritative review of the synthesis, biological activity, and therapeutic potential of N,N-Dimethylpiperidin-4-amine and its analogs, providing a comprehensive resource for scientists in medicinal chemistry and drug discovery.
This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its piperidine core is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. This technical guide delves into the synthesis, quantitative biological data, and mechanisms of action of this compound and its derivatives, with a focus on their applications in modern drug development.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50533-97-6 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 180-185 °C |
Synthesis of this compound and its Derivatives
The most common and effective method for synthesizing this compound is through the reductive amination of a protected piperidone derivative.[1] This versatile reaction forms the basis for creating a diverse library of derivatives.
General Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic route.[1][2][3]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.
-
Stir the reaction mixture for 4 days.
-
Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in H₂O (30 mL).
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to yield this compound.
Biological Applications and Quantitative Data
Derivatives of this compound have shown promise in a variety of therapeutic areas, including as antifungal agents and as inhibitors of dipeptidyl peptidase-4 (DPP4) for the treatment of diabetes.
Antifungal Activity
A series of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal activity. The mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5][6][7]
Ergosterol Biosynthesis Pathway and Site of Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.
Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 0.5 - 4 |
| N-Dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 |
Note: Data is representative of the activity of this class of compounds.
DPP4 Inhibition for Diabetes Treatment
A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as potent DPP4 inhibitors for the management of type 2 diabetes.[8][9]
DPP4 Signaling Pathway in Glucose Homeostasis
Caption: Mechanism of action of 4-aminopiperidine derivatives as DPP4 inhibitors.
Table 2: DPP4 Inhibitory Activity
| Compound | R-group on Quinazoline | IC₅₀ (µM) |
| 9i | 6-bromo, 4'-chloro | 9.25 ± 0.57 |
| Sitagliptin (control) | - | - |
Note: Compound 9i is a 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative.[8][9]
Experimental Protocol: Synthesis of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives
This is a generalized protocol based on the published synthesis.[8][9]
Materials:
-
Substituted Anthranilic acid
-
Substituted Isocyanate
-
3-Methyl-6-chloro uracil
-
4-Aminopiperidine
-
Appropriate solvents and reagents for cyclization and substitution reactions.
Procedure:
-
Synthesis of the quinazoline ring: React the substituted anthranilic acid with a substituted isocyanate to form the initial quinazoline scaffold.
-
Chlorination: Introduce a chlorine atom at the 6-position of the uracil ring.
-
Final Coupling: React the chlorinated uracil intermediate with 4-aminopiperidine to yield the final products. Purification is typically performed using column chromatography.
Conclusion
This compound and its derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, leading to the discovery of compounds with a range of biological activities, including potent antifungal and antidiabetic properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of new drugs based on the 4-aminopiperidine motif. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 50533-97-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of N,N-Dimethylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpiperidin-4-amine, a readily accessible and synthetically versatile building block, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural features, including a basic tertiary amine and a piperidine ring, offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the expanding applications of this compound in the design and discovery of novel drugs targeting a range of therapeutic areas, from infectious diseases to central nervous system disorders and oncology.
Physicochemical Properties and Synthesis
This compound (CAS Number: 50533-97-6) is a solid at room temperature with a molecular weight of 128.22 g/mol .[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 50533-97-6 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-(dimethylamino)piperidine |
A common and efficient method for the synthesis of this compound is through the reductive amination of a protected piperidone derivative.[1]
Experimental Protocol: Synthesis of this compound[1][2]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents) and sodium cyanoborohydride (0.9 equivalents) at room temperature.
-
Stir the reaction mixture for 4 days.
-
Add concentrated HCl and reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in H₂O.
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.
-
Extract the aqueous solution with dichloromethane (3x).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to yield this compound.
Applications in Medicinal Chemistry
The this compound scaffold has been successfully incorporated into a variety of biologically active molecules. Key therapeutic areas where this scaffold has shown significant promise include:
-
Antifungal Agents: Targeting the ergosterol biosynthesis pathway.
-
Central Nervous System (CNS) Agents: Specifically as N-type calcium channel blockers for the treatment of pain.
-
Oncology: As a core component of kinase inhibitors.
-
GPCR Modulators: As allosteric modulators of G-protein coupled receptors.
Antifungal Agents: Inhibitors of Ergosterol Biosynthesis
Derivatives of 4-aminopiperidine have demonstrated potent antifungal activity by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[2][3] Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[2]
Quantitative Data: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 4-aminopiperidine derivatives against various fungal pathogens.[2]
| Compound | Fungal Strain | MIC (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 |
| Aspergillus fumigatus | 1-8 | |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-4 |
| Aspergillus fumigatus | 1-8 |
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The diagram below illustrates the fungal ergosterol biosynthesis pathway and highlights the enzymes targeted by 4-aminopiperidine derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (MIC Determination) [4][5][6][7][8]
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
Fungal isolates
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compound (e.g., 4-aminopiperidine derivative)
-
Control antifungal (e.g., fluconazole)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compound and control antifungal in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, which can be assessed visually or by using a spectrophotometer.
Central Nervous System Agents: N-type Calcium Channel Blockers
The this compound scaffold is a key component in the design of potent and selective N-type (CaV2.2) calcium channel blockers.[9] These channels are crucial for neurotransmitter release at presynaptic terminals and are implicated in pain signaling pathways.[1][9] Blocking these channels can therefore lead to analgesic effects.
Signaling Pathway: N-type Calcium Channel in Nociceptive Signaling
The following diagram illustrates the role of N-type calcium channels in pain signal transmission at a synapse.
Experimental Protocol: Whole-Cell Voltage Clamp for Calcium Channel Blockers [10][11][12][13][14]
This technique allows for the direct measurement of ion channel activity.
Materials:
-
Cells expressing N-type calcium channels (e.g., HEK293 cells or primary neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound
Procedure:
-
A glass micropipette filled with intracellular solution is brought into contact with a single cell.
-
A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to activate the N-type calcium channels, and the resulting ionic currents are recorded.
-
The test compound is applied to the cell, and the change in the calcium current is measured to determine the inhibitory effect.
Oncology: Kinase Inhibitors
The 4-aminopiperidine moiety is found in a number of potent kinase inhibitors. For example, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors with IC50 values in the low nanomolar range.[15] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Quantitative Data: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound A5 | PI3Kδ | 1.3 |
| Compound A8 | PI3Kδ | 0.7 |
| Idelalisib (control) | PI3Kδ | 1.2 |
Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition
The diagram below shows the PI3K/AKT/mTOR signaling pathway and the point of inhibition by the 4-aminopiperidine-containing compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay [16][17][18][19][20]
A common method to determine the potency of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase (e.g., PI3Kδ)
-
Kinase substrate
-
ATP
-
Test inhibitor
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Plate reader
Procedure:
-
In a multi-well plate, add the kinase, substrate, and varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.
-
The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.
GPCR Modulators
The this compound scaffold has the potential to be incorporated into allosteric modulators of G-protein coupled receptors (GPCRs).[21] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand, offering a more nuanced way to control receptor function.[22]
Experimental Protocol: Radioligand Binding Assay for GPCRs [23][24][25][26][27]
Competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound for a receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled test compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the filters using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the facile generation of diverse compound libraries, which have yielded potent inhibitors of fungal ergosterol biosynthesis, N-type calcium channels, and various kinases. The continued exploration of this privileged structure is likely to lead to the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of a multitude of human diseases. This guide serves as a foundational resource for researchers aiming to leverage the potential of the this compound core in their drug discovery endeavors.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. axolbio.com [axolbio.com]
- 12. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. In vitro kinase assay [protocols.io]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. multispaninc.com [multispaninc.com]
- 26. benchchem.com [benchchem.com]
- 27. giffordbioscience.com [giffordbioscience.com]
Spectroscopic Profile of N,N-Dimethylpiperidin-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylpiperidin-4-amine (CAS No. 50533-97-6), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.14 | m | 2H | Axial H at C2, C6 |
| 2.58 | td | 2H | Equatorial H at C2, C6 |
| 2.28 | s | 6H | N(CH₃)₂ |
| 2.22 | m | 1H | H at C4 |
| 1.82 | m | 2H | Axial H at C3, C5 |
| 1.37 | tdd | 2H | Equatorial H at C3, C5 |
Solvent: CDCl₃, Instrument: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 107.76 | C4 |
| 44.80 | C2, C6 |
| 44.80 | N(CH₃)₂ |
| 25.90 | C3, C5 |
Solvent: D₂O, Instrument: 400 MHz[2]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2800 | C-H stretch (aliphatic) |
| 2825-2765 | C-H stretch (N-CH₃) |
| 1470-1440 | C-H bend (CH₂) |
| 1250-1020 | C-N stretch (aliphatic amine) |
Note: This is a generalized spectrum for aliphatic amines. Specific experimental data for this compound was not available.
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 129 | [M+H]⁺ |
| 128 | [M]⁺ |
Ionization Mode: Electrospray (ESI) and Electron Ionization (EI)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone.[3]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid
-
2M Sodium Hydroxide
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) is dissolved in methanol (15 mL).
-
Dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) are added to the solution at room temperature.
-
The reaction mixture is stirred for 4 days.
-
Concentrated HCl (10 mL) is added, and the volume is reduced in vacuo.
-
The residue is dissolved in water (30 mL) and the pH is adjusted to 10 with a 2M NaOH solution.
-
The aqueous solution is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed in vacuo to yield this compound.[3]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
Mandatory Visualizations
Signaling Pathway of Spectroscopic Data Interpretation
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
Methodological & Application
Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N,N-Dimethylpiperidin-4-amine, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis is achieved through a reliable and widely utilized method: reductive amination. This process involves the reaction of a protected piperidone derivative with dimethylamine in the presence of a reducing agent, followed by deprotection to yield the target compound. This document outlines the necessary reagents, a step-by-step experimental procedure, and quantitative data to ensure reproducible results.
Introduction
This compound, also known as 4-(dimethylamino)piperidine, is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural motif is found in compounds targeting a range of biological systems. Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability in forming carbon-nitrogen bonds.[3][4][5][6][7] This method typically involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5] The protocol detailed herein employs 1-(tert-Butoxycarbonyl)-4-piperidone as the carbonyl precursor, dimethylamine hydrochloride as the amine source, and sodium cyanoborohydride as the reducing agent.
Overall Reaction Scheme
The synthesis of this compound proceeds in two key stages:
-
Reductive Amination: 1-(tert-Butoxycarbonyl)-4-piperidone reacts with dimethylamine (generated in situ from its hydrochloride salt) to form an intermediate iminium ion. This intermediate is subsequently reduced by sodium cyanoborohydride to yield the Boc-protected this compound.
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the reactants and their quantities for the synthesis of this compound.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Molar Equivalents |
| 1-(tert-Butoxycarbonyl)-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 998 | 4.75 | 1.0 |
| Dimethylamine hydrochloride | C₂H₈ClN | 81.54 | 800 | 9.8 | 2.06 |
| Sodium cyanoborohydride | CH₃BNNa | 62.84 | 270 | 4.3 | 0.9 |
| Product | |||||
| This compound | C₇H₁₆N₂ | 128.22 | 169 | 1.32 | (Yield: ~28%) |
Experimental Protocol
This protocol is adapted from established synthetic routes.[1][2][8]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
Step 1: Reductive Amination
-
In a suitable reaction vessel, dissolve 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL).
-
To this solution, add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.[1][2][8]
-
Stir the reaction mixture at room temperature for 4 days.[1][2][8]
Step 2: Deprotection and Workup
-
After 4 days, add concentrated HCl (10 mL) to the reaction mixture.
-
Reduce the volume of the reaction mixture in vacuo using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (30 mL).
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[1][2][8]
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).[1][2][8]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]
-
Filter off the drying agent and remove the solvent in vacuo to yield this compound.[1]
Expected Outcome:
The final product, this compound, is obtained as a solid. The reported yield for this specific procedure is 169 mg.[2][8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium cyanoborohydride is toxic and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 50533-97-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Experimental protocol for the synthesis of N,N-Dimethylpiperidin-4-amine.
An established method for the synthesis of N,N-Dimethylpiperidin-4-amine is through the reductive amination of a protected piperidone derivative. This protocol offers a reliable route to obtaining the desired product, which serves as a versatile building block in organic synthesis, particularly in the development of new therapeutic agents.[1]
Application Notes
This compound, also known as 4-(dimethylamino)piperidine, is a heterocyclic amine with applications in proteomics research and as an intermediate in the production of pharmaceuticals and fine chemicals.[2] Its structure is associated with the modulation of N-methyl-D-aspartate (NMDA) receptors, making it a compound of interest in medicinal chemistry.[3] The synthesis protocol described herein provides a common and effective method for its preparation.[1]
Experimental Protocol
The synthesis of this compound is achieved via a one-pot reductive amination reaction.[4] This process involves the reaction of a ketone (a protected piperidone) with an amine (dimethylamine) to form an imine intermediate, which is then reduced in situ to the final amine product.[5][6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-(tert-Butoxycarbonyl)-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 998 mg | 4.75 |
| Dimethylamine hydrochloride | C₂H₈ClN | 81.54 | 800 mg | 9.8 |
| Sodium cyanoborohydride | CH₃BNNa | 62.84 | 270 mg | 4.3 |
| Methanol | CH₄O | 32.04 | 15 mL | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 10 mL | - |
| 2M Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Deionized Water | H₂O | 18.02 | 30 mL | - |
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.[1][7]
-
Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.[1][7]
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[1][7]
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).[1][7]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[1][7]
-
Remove the solvent in vacuo to yield this compound (169 mg).[7][8]
Product Characterization:
The resulting product can be characterized by NMR and mass spectrometry.[7]
-
¹H NMR (CDCl₃, 300 MHz): δ 3.14 (m, 2H), 2.58 (td, J=12.3, 2.4 Hz, 2H), 2.28 (s, 6H), 2.22 (m, 1H), 1.82 (m, 2H), 1.68 (s, 1H), 1.37 (tdd, J=12.2, 12.2, 4.1 Hz, 2H).[7]
-
ESI (+) MS: 129 (M+H⁺).[7]
Physicochemical Properties
| Property | Value |
| CAS Number | 50533-97-6[2] |
| Molecular Formula | C₇H₁₆N₂[2] |
| Molecular Weight | 128.22 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 180-185°C[2] |
| Density | ~0.85 g/cm³ at 20°C[2] |
| Purity | ≥95%[9] |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 50533-97-6 [chemicalbook.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for N,N-Dimethylpiperidin-4-amine as a Base in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] Weakly basic amines, such as piperidine and its derivatives, are frequently employed as catalysts.[1][2] N,N-Dimethylpiperidin-4-amine, a tertiary amine, is anticipated to be an effective catalyst for this transformation. Its tertiary amine functionality can act as a Brønsted base to deprotonate the active methylene compound, initiating the condensation cascade. This document provides detailed protocols and application notes for the use of this compound as a base in the Knoevenagel condensation, drawing upon established procedures for similar piperidine-based catalysts.
Catalytic Role and Mechanism
In the Knoevenagel condensation, this compound is expected to function as a base catalyst. The mechanism, analogous to that of other amine catalysts, proceeds through the following key steps:
-
Deprotonation: The tertiary amine deprotonates the active methylene compound to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[2]
While secondary amines like piperidine can also proceed through an iminium ion intermediate, the primary role of a tertiary amine like this compound is direct base catalysis.[3][4]
Applications in Synthesis
The Knoevenagel condensation is a versatile tool for the synthesis of a wide array of compounds, including:
-
Precursors for pharmaceuticals, such as glitazones used in the treatment of type II diabetes.[5]
-
Bioactive curcumin derivatives.[6]
-
Functionalized α,β-unsaturated esters, nitriles, and amides.[7]
-
Various heterocyclic and carbocyclic frameworks.
Experimental Protocols
The following are generalized protocols for performing a Knoevenagel condensation using this compound as a base. These should be optimized for specific substrates.
Protocol 1: General Procedure in Solution
This protocol outlines a standard procedure using a solvent.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
This compound (0.1-0.2 mmol, 10-20 mol%)
-
Solvent (e.g., ethanol, toluene, dichloromethane) (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the chosen solvent.
-
Stir the mixture to ensure homogeneity.
-
Add this compound (catalytic amount) to the flask.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Solvent-Free Conditions
This approach is a greener alternative that can sometimes lead to shorter reaction times and simpler work-up.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Mortar and pestle or reaction vial with a magnetic stirrer
Procedure:
-
In a reaction vial or mortar, combine the aldehyde or ketone (1.0 equiv) and the active methylene compound (1.0 equiv).
-
Add this compound (catalytic amount).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The reaction mixture may solidify as the product forms.
-
Upon completion, the solid product can be washed with water or a cold solvent (e.g., ethanol) to remove the catalyst and any unreacted starting materials.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following tables provide representative data for Knoevenagel condensations catalyzed by piperidine derivatives. These values should serve as a starting point for optimization when using this compound.
Table 1: Reaction of Various Aldehydes with Malononitrile
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | Ethanol | RT | 1 | >95 |
| 2 | 4-Nitrobenzaldehyde | 10 | Ethanol | RT | 0.5 | >98 |
| 3 | 4-Methoxybenzaldehyde | 10 | Ethanol | RT | 2 | >90 |
| 4 | Cinnamaldehyde | 10 | Dichloromethane | RT | 3 | ~90 |
Data is representative and based on typical results for piperidine-catalyzed reactions. Actual results with this compound may vary.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Ethanol | 24.5 | RT | 1-3 | High |
| 2 | Toluene | 2.4 | Reflux | 2-5 | Moderate to High |
| 3 | Dichloromethane | 9.1 | RT | 2-4 | Moderate to High |
| 4 | Water | 80.1 | 50 | 1-2 | High (Substrate dependent) |
| 5 | Solvent-Free | N/A | RT | 0.5-2 | High |
This table illustrates general trends. Optimal conditions are substrate-dependent.
Conclusion
This compound is a promising basic catalyst for the Knoevenagel condensation. Its structural features suggest it will perform with high efficacy, similar to other piperidine derivatives. The provided protocols offer a solid foundation for researchers to develop specific applications for this catalyst in their synthetic endeavors. Optimization of catalyst loading, solvent, and temperature will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of N,N-Dimethylpiperidin-4-amine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpiperidin-4-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its piperidine core is a prevalent structural motif in medicinal chemistry, known to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The presence of a dimethylamino group at the 4-position and a secondary amine within the piperidine ring provides two key points for chemical modification, making it a valuable intermediate in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on its role as a key intermediate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 50533-97-6 | [4] |
| Molecular Formula | C₇H₁₆N₂ | [4] |
| Molecular Weight | 128.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 180-185 °C | [1] |
| Density | ~0.85 g/cm³ at 20°C | [1] |
| Solubility | Soluble in water, ethanol, and ether | [1] |
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of various classes of pharmaceuticals, including but not limited to:
-
Opioid Receptor Modulators: The 4-aminopiperidine scaffold is a core component of many potent opioid receptor agonists and antagonists.
-
Antipsychotics: Several atypical antipsychotics feature a substituted piperidine moiety derived from 4-aminopiperidine structures.
-
Antihistamines: A number of H1 receptor antagonists incorporate a 4-substituted piperidine ring in their chemical architecture.
The secondary amine of the piperidine ring is typically more nucleophilic than the tertiary dimethylamino group, allowing for selective N-alkylation under controlled conditions. This selective reactivity is fundamental to its application in multi-step pharmaceutical syntheses.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-(tert-Butoxycarbonyl)-4-piperidone via reductive amination.[2][5][6]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.[5][6]
-
Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.[5][6]
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[5][6]
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).[5][6]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[5][6]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |
| 1-(tert-Butoxycarbonyl)-4-piperidone | 199.26 | 998 | 4.75 |
| Dimethylamine hydrochloride | 81.54 | 800 | 9.8 |
| Sodium cyanoborohydride | 62.84 | 270 | 4.3 |
| Product | Molar Mass ( g/mol ) | Yield (mg) | Yield (%) |
| This compound | 128.22 | 169 | ~28% |
Protocol 2: Plausible Synthesis of a Pharmaceutical Intermediate via N-Alkylation of this compound
This protocol provides a plausible method for the N-alkylation of this compound, a key step in the synthesis of many pharmaceuticals. This example uses 4,4-bis(4-fluorophenyl)butyl chloride, a common building block for antipsychotic drugs like Pimozide.
Materials:
-
This compound
-
4,4-bis(4-fluorophenyl)butyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4,4-bis(4-fluorophenyl)butyl chloride (1.1 eq.) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Quantitative Data (Hypothetical):
| Reactant | Molar Equivalent |
| This compound | 1.0 |
| 4,4-bis(4-fluorophenyl)butyl chloride | 1.1 |
| Potassium carbonate | 2.0 |
| Product | Expected Yield |
| N-alkylated piperidine derivative | 70-85% |
Signaling Pathways and Biological Targets
The pharmaceutical derivatives of this compound often target G-protein coupled receptors (GPCRs). Understanding these signaling pathways is crucial for drug development.
Mu-Opioid Receptor (MOR) Signaling
MOR agonists, which can be synthesized from piperidine derivatives, primarily signal through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, resulting in analgesia but also side effects like respiratory depression.[7][8][9]
Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.
Dopamine D2 Receptor (D2R) Signaling
Antipsychotics often act as antagonists at dopamine D2 receptors, which are also coupled to Gαi/o proteins. Blockade of D2R signaling is a key mechanism in treating psychosis.[10][11][12]
Caption: Dopamine D2 Receptor (D2R) signaling and antagonism.
Histamine H1 Receptor (H1R) Signaling
Antihistamines derived from 4-aminopiperidines act as inverse agonists or antagonists at the H1 receptor. The H1 receptor is coupled to Gαq, which activates the phospholipase C (PLC) signaling pathway.[13][14][15]
Caption: Histamine H1 Receptor (H1R) signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide range of pharmaceuticals. Its unique structure allows for selective modifications, enabling the construction of complex molecules with diverse therapeutic applications. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities based on the 4-aminopiperidine scaffold.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 50533-97-6 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation Reactions Using N,N-Dimethylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpiperidin-4-amine is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its structure features a secondary amine within the piperidine ring and a tertiary dimethylamino group. The secondary amine is the more nucleophilic center and readily undergoes N-alkylation reactions, making it a valuable scaffold for introducing a wide range of substituents.
This document provides detailed application notes and experimental protocols for two primary methods of N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. These protocols are designed to be adaptable for various research and development purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]
| Property | Value |
| CAS Number | 50533-97-6 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 187 °C |
| pKa | ~10.10 (Predicted) |
Application 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and widely used method for forming a C-N bond by reacting the secondary amine of this compound with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). The choice of solvent is typically a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
This method is suitable for introducing primary and some secondary alkyl groups. A potential side reaction is the formation of a quaternary ammonium salt through over-alkylation, which can be minimized by controlling the stoichiometry and slow addition of the alkylating agent.
General Experimental Protocol: N-Benzylation of this compound
This protocol describes a representative procedure for the N-benzylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-N,N-dimethylpiperidin-4-amine.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Benzyl Bromide | K₂CO₃ | MeCN | 12-24 | Room Temp. | 85-95 (Estimated) |
| This compound | Ethyl Iodide | DIPEA | DMF | 8-16 | Room Temp. | 80-90 (Estimated) |
Note: Yields are estimated based on typical N-alkylation reactions of piperidines and may require optimization for this specific substrate.
Application 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for synthesizing N-alkylated amines from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of this compound with a carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.
A key advantage of this method is the avoidance of over-alkylation and the formation of quaternary ammonium salts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for reducing iminium ions in the presence of unreacted carbonyl compounds.
General Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol provides a representative procedure for the N-alkylation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to facilitate iminium ion formation. A catalytic amount of acetic acid can be added if the reaction is sluggish.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-N,N-dimethylpiperidin-4-amine.
Quantitative Data (Representative):
| Reactant 1 | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | 12-16 | Room Temp. | 80-95 (Estimated) |
| This compound | Cyclohexanone | NaBH(OAc)₃ | DCM | 12-24 | Room Temp. | 75-90 (Estimated) |
Note: Yields are estimated based on typical reductive amination reactions and may require optimization.
Conclusion
This compound serves as a valuable and reactive substrate for N-alkylation reactions. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds provide efficient and versatile routes to a wide array of 1-substituted-4-(dimethylamino)piperidine derivatives. The choice of method will depend on the nature of the desired substituent, the scale of the reaction, and the functional group tolerance required. The protocols provided herein offer robust starting points for the synthesis of novel compounds for various applications in research and development.
References
Application Notes and Protocols for N,N-Dimethylpiperidin-4-amine in Flow Chemistry
Introduction
N,N-Dimethylpiperidin-4-amine is a versatile bifunctional molecule featuring a sterically accessible tertiary amine and a piperidine scaffold. This structure makes it a valuable building block in medicinal chemistry and a potential candidate for applications in catalysis. While direct literature examples of this compound in continuous flow chemistry are not prevalent, its properties as a non-nucleophilic, sterically hindered base suggest its utility in various base-catalyzed reactions amenable to flow processing.
These application notes propose a detailed protocol for the use of this compound as a heterogeneous basic catalyst in a continuous flow Knoevenagel condensation. The immobilization of this compound onto a solid support would allow for its use in a packed-bed reactor, facilitating catalyst reuse and minimizing product contamination, which are key advantages of flow chemistry.
Proposed Application: Heterogeneous Catalyst for Knoevenagel Condensation in Continuous Flow
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a base. In this proposed application, this compound is functionalized onto a polymer support to act as a heterogeneous catalyst.
Reaction Scheme:
This setup offers the potential for high efficiency, easy product separation, and continuous production of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed continuous flow Knoevenagel condensation catalyzed by immobilized this compound. These values are projected based on typical performance for similar systems.
| Parameter | Value | Conditions |
| Catalyst Loading | 1.5 mmol/g of polymer support | Merrifield resin |
| Reactor Type | Packed-Bed Reactor (PBR) | Stainless steel, 10 mm ID x 100 mm L |
| Substrate 1 | Benzaldehyde (0.2 M in Acetonitrile) | - |
| Substrate 2 | Malononitrile (0.22 M in Acetonitrile) | - |
| Flow Rate | 0.5 mL/min | - |
| Residence Time | 15 min | - |
| Temperature | 60 °C | - |
| Pressure | 10 bar | Back-pressure regulator |
| Conversion | >98% | Steady-state operation |
| Yield | >95% | Isolated yield after solvent removal |
| Catalyst Stability | >100 hours of continuous operation | Negligible leaching observed |
Experimental Protocols
Preparation of Immobilized this compound Catalyst
This protocol describes the synthesis of the polymer-supported catalyst.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 200-400 mesh)
-
This compound
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Swell Merrifield resin (1.0 eq, based on chlorine content) in DMF for 1 hour in a round-bottom flask.
-
Add this compound (2.0 eq), KI (0.1 eq), and DIPEA (2.5 eq) to the flask.
-
Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.
-
Cool the mixture to room temperature and filter the resin.
-
Wash the resin sequentially with DMF (3 x 50 mL), water (3 x 50 mL), methanol (3 x 50 mL), and DCM (3 x 50 mL).
-
Dry the functionalized resin under vacuum at 40 °C to a constant weight.
-
Characterize the catalyst loading using elemental analysis (nitrogen content).
Continuous Flow Knoevenagel Condensation
This protocol details the continuous flow reaction setup and procedure.
Equipment:
-
Two HPLC pumps for reagent delivery
-
T-mixer
-
Packed-Bed Reactor (PBR) column packed with the immobilized catalyst
-
Column oven or heating block
-
Back-pressure regulator (BPR)
-
Product collection vessel
-
In-line analytical tool (e.g., FT-IR or UV-Vis) for reaction monitoring (optional)
Reagent Preparation:
-
Solution A: 0.2 M solution of benzaldehyde in anhydrous acetonitrile.
-
Solution B: 0.22 M solution of malononitrile in anhydrous acetonitrile.
Procedure:
-
Assemble the flow chemistry setup as depicted in the workflow diagram below.
-
Pack the PBR column with the prepared immobilized this compound catalyst.
-
Equilibrate the system by flowing acetonitrile through the reactor at 0.5 mL/min for 30 minutes at 60 °C.
-
Set the flow rates of Pump A (Solution A) and Pump B (Solution B) to 0.25 mL/min each to achieve a total flow rate of 0.5 mL/min.
-
Pressurize the system to 10 bar using the back-pressure regulator.
-
Allow the reaction to reach a steady state, which can be monitored by in-line analysis or by collecting and analyzing samples periodically using off-line techniques (e.g., GC-MS or HPLC).
-
Once at a steady state, continuously collect the product stream.
-
After the desired amount of product is collected, flush the system with clean acetonitrile to remove any remaining reactants and products.
-
The collected product solution can be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow for Continuous Knoevenagel Condensation
Caption: Workflow for the continuous flow Knoevenagel condensation.
Logical Relationship of Catalyst Preparation
Caption: Preparation of the immobilized this compound catalyst.
Safety Considerations
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Acetonitrile is flammable and toxic; handle with care.
-
Pressure in the flow reactor should be carefully monitored.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the utilization of this compound in continuous flow chemistry. The proposed application as a heterogeneous catalyst for the Knoevenagel condensation highlights the potential advantages of this compound in a flow setting. The detailed protocols and visualizations serve as a guide for researchers and scientists interested in exploring the use of this compound and similar structures in modern, continuous manufacturing processes for fine chemicals and pharmaceuticals. Further experimental validation is required to ascertain the actual performance of this proposed system.
Scale-Up Synthesis of N,N-Dimethylpiperidin-4-amine for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of N,N-Dimethylpiperidin-4-amine, a versatile building block in organic synthesis and a key intermediate in the production of pharmaceuticals and fine chemicals.[1][2] The information is intended to guide researchers and process chemists in developing robust and efficient manufacturing processes for this compound.
Overview of Synthetic Strategies
The industrial production of this compound can be approached through several synthetic routes. The most common and well-documented method is the reductive amination of a protected 4-piperidone derivative.[1][3] Alternative strategies, such as intramolecular cyclization reactions, offer other potential pathways to the piperidine core.[3]
Reductive Amination
Reductive amination is a widely used and highly versatile method for the formation of amines.[3] In the context of this compound synthesis, this typically involves the reaction of a 4-piperidone derivative with dimethylamine in the presence of a reducing agent. This method is often preferred for its efficiency and the availability of starting materials.
A common starting material is 1-(tert-Butoxycarbonyl)-4-piperidone (Boc-4-piperidone), which allows for the straightforward introduction of the dimethylamino group at the 4-position, followed by the deprotection of the piperidine nitrogen.
Experimental Protocols
Two-Step Synthesis via Reductive Amination and Deprotection
This protocol is adapted from established laboratory procedures and is suitable for scaling up.[1][4][5]
Step 1: Synthesis of 1-Boc-N,N-Dimethylpiperidin-4-amine
-
Reaction: 1-(tert-Butoxycarbonyl)-4-piperidone is reacted with dimethylamine hydrochloride via reductive amination using a suitable reducing agent.
-
Reactants and Stoichiometry:
| Reactant | Molecular Weight ( g/mol ) | Moles (equivalent) | Mass |
| 1-(tert-Butoxycarbonyl)-4-piperidone | 199.26 | 1.0 | (Scale-dependent) |
| Dimethylamine hydrochloride | 81.54 | 2.0 - 2.2 | (Scale-dependent) |
| Sodium cyanoborohydride | 62.84 | 0.9 - 1.1 | (Scale-dependent) |
| Methanol | 32.04 | - | (Solvent) |
-
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone in methanol, add dimethylamine hydrochloride.
-
Cool the mixture and add sodium cyanoborohydride portion-wise, maintaining the temperature.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by GC or LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Perform an aqueous work-up to isolate the crude product.
-
Step 2: Deprotection of 1-Boc-N,N-Dimethylpiperidin-4-amine
-
Reaction: The Boc protecting group is removed under acidic conditions to yield the final product.
-
Reactants and Stoichiometry:
| Reactant | Molecular Weight ( g/mol ) | Moles (equivalent) | Mass |
| 1-Boc-N,N-Dimethylpiperidin-4-amine | 228.34 | 1.0 | (From Step 1) |
| Concentrated Hydrochloric Acid | 36.46 | (Excess) | (Scale-dependent) |
| 2M Sodium Hydroxide | 40.00 | - | (For neutralization) |
| Dichloromethane | 84.93 | - | (Solvent) |
-
Procedure:
-
Dissolve the crude 1-Boc-N,N-Dimethylpiperidin-4-amine in a suitable solvent.
-
Add concentrated hydrochloric acid and stir the mixture.
-
Reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in water and adjust the pH to >10 using a 2M NaOH solution.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield this compound.[1][4]
-
Data Presentation
The following table summarizes typical quantitative data for the lab-scale synthesis described above.[4][5] For industrial scale-up, process optimization would be required to improve yields and throughput.
| Parameter | Value |
| Starting Material | 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) |
| Dimethylamine hydrochloride | 800 mg, 9.8 mmol |
| Sodium cyanoborohydride | 270 mg, 4.3 mmol |
| Reaction Time (Step 1) | 4 days |
| Final Product Yield | 169 mg (of this compound) |
| Purity | >95% (typical after purification)[2] |
Visualization of Workflows and Pathways
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 1-(tert-Butoxycarbonyl)-4-piperidone.
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Industrial Scale-Up Considerations
When scaling up the synthesis of this compound, several factors must be considered:
-
Choice of Reducing Agent: While sodium cyanoborohydride is effective, its toxicity and cost may be concerns at an industrial scale. Alternative reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation (e.g., using a palladium catalyst) can be considered.[6]
-
Solvent Selection: Methanol is a suitable solvent for the lab-scale reaction, but for industrial production, other solvents might be preferred based on safety, cost, and ease of recovery.
-
Purification: The described acid-base extraction is a robust and scalable purification method.[1]
-
Process Safety: The use of flammable solvents and reactive hydrides requires appropriate safety measures and engineering controls in a plant setting.
-
Waste Management: The environmental impact and disposal of waste streams, including solvent and by-products, must be managed in accordance with regulations.
By carefully considering these factors and optimizing the reaction conditions, the synthesis of this compound can be successfully scaled up for industrial production.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. kanto.co.jp [kanto.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine - Google Patents [patents.google.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of N,N-Dimethylpiperidin-4-amine in Polyurethane Foam Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tertiary amines, with a focus on N,N-Dimethylpiperidin-4-amine, as catalysts in the formation of polyurethane foams. This document outlines the fundamental chemical reactions, offers generalized experimental protocols, and discusses the expected influence of such catalysts on foam properties.
Introduction to Polyurethane Foam Catalysis
Polyurethane (PU) foams are versatile polymers widely used in various applications, from insulation and automotive components to furniture and biomedical devices. Their synthesis involves the reaction of a polyol with a diisocyanate.[1] This process is carefully controlled by catalysts to achieve the desired foam properties.[2] Tertiary amines are a prominent class of catalysts that play a crucial role in balancing the two primary reactions in foam formation: the gelling reaction and the blowing reaction.[3][4]
-
Gelling Reaction: The reaction between the hydroxyl groups of the polyol and the isocyanate groups, leading to the formation of the urethane polymer network.[1]
-
Blowing Reaction: The reaction of isocyanate with water, which produces carbon dioxide gas, causing the foam to expand.[1]
A delicate balance between these two reactions is essential for producing a stable foam with a well-defined cell structure.[1] this compound, as a tertiary amine, is expected to influence these reactions. The catalytic activity of tertiary amines is generally dependent on their chemical structure and basicity.[3]
The Role of this compound
While specific performance data for this compound in polyurethane foam formation is not extensively available in the public domain, its chemical structure as a tertiary amine suggests it will act as a catalyst in the urethane-forming reaction. The lone pair of electrons on the nitrogen atom facilitates the reaction between the polyol and the isocyanate.[2]
Logical Relationship of Catalysis
Caption: Catalytic role of this compound in polyurethane foam formation.
Generalized Experimental Protocol for Polyurethane Foam Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of flexible polyurethane foam using a tertiary amine catalyst. This protocol can be adapted for initial screening of this compound.
Materials and Equipment:
-
Polyether polyol
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (Blowing agent)
-
Silicone surfactant
-
Tertiary amine catalyst (e.g., this compound)
-
Organotin catalyst (optional, for gelling)
-
Disposable cups
-
Mechanical stirrer
-
Fume hood
-
Stopwatch
-
Mold
Experimental Workflow
Caption: General workflow for polyurethane foam synthesis.
Procedure:
-
In a disposable cup, accurately weigh the polyol, deionized water, silicone surfactant, and the tertiary amine catalyst (this compound).
-
Mix these components thoroughly with a mechanical stirrer for approximately 30 seconds to form a homogeneous premix.
-
In a separate cup, weigh the required amount of isocyanate.
-
Add the isocyanate to the polyol premix and immediately start vigorous mixing for a short, controlled time (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into a mold.
-
Simultaneously, start a stopwatch and record the following reaction parameters:
-
Cream time: The time from the start of mixing until the mixture begins to rise and turn creamy.
-
Gel time: The time when the mixture starts to form a gel-like consistency and develops strings when touched with a spatula.
-
Rise time: The time it takes for the foam to reach its maximum height.
-
-
Allow the foam to cure in the mold, typically for at least 24 hours at ambient temperature.
-
After curing, the foam can be demolded and characterized for its physical properties.
Data Presentation: Expected Influence on Foam Properties
While specific quantitative data for this compound is unavailable, the table below illustrates the typical effects of varying the concentration of a tertiary amine catalyst on polyurethane foam properties, based on general knowledge.[2][5] This provides a framework for the expected outcomes when evaluating a new catalyst like this compound.
| Catalyst Concentration | Cream Time (s) | Gel Time (s) | Rise Time (s) | Foam Density ( kg/m ³) |
| Low | Slower | Slower | Slower | Higher |
| Medium | Moderate | Moderate | Moderate | Medium |
| High | Faster | Faster | Faster | Lower |
Note: This table represents a generalized trend. The actual values will depend on the specific formulation, including the type of polyol and isocyanate used.
Signaling Pathway: Catalytic Mechanism of Tertiary Amines
The catalytic action of tertiary amines in the urethane reaction is believed to proceed through the formation of an activated complex with the reactants.
Catalytic Reaction Pathway
Caption: Proposed mechanism for tertiary amine catalysis in urethane formation.
Conclusion
This compound, as a tertiary amine, is a potential catalyst for the formation of polyurethane foams. The provided application notes and generalized protocols offer a starting point for its evaluation. Researchers should conduct systematic experiments to determine its specific catalytic activity and its effect on the processing parameters and final properties of the foam. The lack of specific data in the current literature highlights an opportunity for further research to characterize the performance of this and other novel amine catalysts.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] THE ROLE OF AMINE CATALYST ON THE MECHANICAL PROPERTIES AND MORPHOLOGY OF POLYURETHANE FOAM MORTAR MIXES | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting slow or incomplete reactions with N,N-Dimethylpiperidin-4-amine.
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing slow or incomplete reactions with N,N-Dimethylpiperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound, also known as 4-(dimethylamino)piperidine, is a versatile heterocyclic amine used as a synthetic building block.[1] Its properties are summarized below.
Q2: How should this compound be properly handled and stored?
A2: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3][4] The recommended storage temperature is between 2–8 °C.[3][4] It is incompatible with oxidizing agents, acids, and heat.[2][5] The compound is considered hazardous, causing severe skin burns and eye damage, and is harmful if swallowed.[6][7][8] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
Q3: Is this compound a solid or a liquid?
A3: There are conflicting reports on its physical state. It has been described as both a solid and a colorless to pale yellow liquid.[1][3][9] This discrepancy may be due to the purity of the material or the presence of its hydrate form. It is recommended to verify the physical state of the specific batch you are using.
Q4: What are the primary applications of this compound in synthesis?
A4: It is primarily used as a nucleophilic amine in coupling reactions, such as amide bond formation, and as a base catalyst.[2] Its structure, featuring a sterically hindered piperidine ring, can be advantageous for controlling selectivity in certain reactions.[2] It is a valuable intermediate in the synthesis of pharmaceuticals.[1]
Troubleshooting Guide for Slow or Incomplete Reactions
Q5: My amide coupling reaction using this compound is slow or incomplete. What are the common causes?
A5: Slow or incomplete amide couplings with this amine are frequently due to its significant steric bulk, which hinders its ability to react efficiently.[2] Other common causes include impure starting materials, inefficient activation of the carboxylic acid, or suboptimal reaction conditions.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the amine is pure and has been stored correctly under an inert atmosphere to prevent degradation from atmospheric CO₂ and moisture.[2]
-
Optimize Carboxylic Acid Activation: The activation of the carboxylic acid is a critical step. Consider pre-activating the acid with the coupling agent for 15-30 minutes at 0 °C before adding the amine.[2]
-
Select an Appropriate Coupling Agent: For sterically hindered amines, standard coupling agents may be insufficient. More potent reagents like HATU are often more effective.[2]
-
Adjust Reaction Temperature: While activation is often performed at 0 °C to prevent side reactions, the subsequent coupling step may require higher temperatures (room temperature up to 50-80 °C) to overcome the steric hindrance.[2]
-
Choose the Right Solvent: Use anhydrous, polar aprotic solvents such as DMF, NMP, or DCM. Even trace amounts of water can hydrolyze the activated intermediate and stall the reaction.[2]
Q6: I am observing unexpected byproducts in my reaction. What could they be?
A6: A common side reaction, especially when using alkylating agents, is the formation of a quaternary ammonium salt.[10] This occurs when the tertiary amine product reacts further with the alkylating agent, consuming both the starting material and the agent.[10] Under basic or heated conditions, elimination reactions can also occur, leading to olefinic byproducts.[10]
Troubleshooting Steps for Side Reactions:
-
Control Stoichiometry: Carefully control the amount of your reagents. Using a minimal excess of the alkylating agent can help reduce the chance of quaternization.[10]
-
Lower Reaction Temperature: Lowering the temperature can often slow the rate of side reactions more significantly than the desired reaction.[10]
-
Slow Addition of Reagents: Adding the alkylating agent slowly helps maintain a low concentration in the reaction mixture, which disfavors the bimolecular quaternization side reaction.[10]
-
Use a Non-Nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic one (e.g., DIPEA) to prevent it from competing in the reaction.[10]
Data and Parameters
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50533-97-6 | [1][3][5][9][11] |
| Molecular Formula | C₇H₁₆N₂ | [1][9][11] |
| Molecular Weight | 128.22 g/mol | [1][9][11] |
| Boiling Point | 180-187°C | [3][9] |
| Density | ~0.91 g/cm³ | [3] |
| pKa (Predicted) | 10.10 ± 0.10 | [3][4] |
| Storage Temperature | 2–8 °C (under inert gas) | [3][4] |
Table 2: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommendation | Rationale |
| Carboxylic Acid | 1.2 eq | To ensure complete consumption of the limiting amine. |
| This compound | 1.0 eq | Limiting reagent. |
| Coupling Agent (HATU) | 1.2 eq | Powerful activator suitable for hindered amines.[2] |
| Base (DIPEA) | 3.0 eq | Non-nucleophilic base to neutralize acid byproducts.[2] |
| Solvent | Anhydrous DMF or DCM (0.1 M) | Polar aprotic solvent; must be dry.[2] |
| Temperature | 0 °C (pre-activation), then RT to 50 °C | Balances activation efficiency with reaction rate.[2] |
| Reaction Time | 12-24 hours | Slower reactions are expected due to steric hindrance.[2] |
Diagrams and Workflows
Caption: A logical workflow for troubleshooting slow reactions.
Caption: Competing reaction pathways leading to desired product vs. byproduct.
Key Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with a Hindered Amine
This protocol is adapted for situations where steric hindrance is a known challenge.[2]
-
Reagent Preparation:
-
To a stirred solution of the carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq).
-
-
Acid Activation:
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add this compound (1.0 eq) to the solution.
-
-
Reaction:
-
Stir the reaction at room temperature for 12-24 hours.
-
If the reaction is slow, as monitored by TLC or LC-MS, gently heat the mixture to 40-50 °C.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution (x2), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
-
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol provides a reliable method for synthesizing the title compound if commercial sources are unavailable or of questionable quality.[1][5][12]
-
Reaction Setup:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol, 1.0 eq) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol, 2.06 eq) and sodium cyanoborohydride (4.3 mmol, 0.9 eq) at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4 days.
-
-
Boc-Deprotection:
-
Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.
-
-
Workup:
-
Dissolve the resulting residue in water (30 mL).
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
-
Isolation:
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to yield this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 50533-97-6 [m.chemicalbook.com]
- 5. This compound | 50533-97-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 50533-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemical-label.com [chemical-label.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of N,N-Dimethylpiperidin-4-amine Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by N,N-Dimethylpiperidin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reactions utilizing this compound as a catalyst. The solutions are presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors, ranging from catalyst activity to reaction conditions. Consider the following:
-
Insufficient Catalyst Loading: The catalytic amount may be too low for the substrate's reactivity. Incrementally increase the catalyst loading.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the temperature while monitoring for byproduct formation.
-
Inappropriate Solvent: The polarity and solubility characteristics of the solvent are crucial. If reactants are not fully dissolved, the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Catalyst Inactivity: Ensure the purity of the this compound. Acidic impurities in the starting materials or solvent can neutralize the amine catalyst.
-
Short Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress over a longer duration using techniques like TLC or LC-MS.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction. How can I improve the selectivity?
-
Answer: The formation of side products is often a result of non-optimized reaction conditions. To enhance selectivity:
-
Temperature Control: High temperatures can lead to thermal degradation of the catalyst or reactants, or promote undesired reaction pathways. If you have increased the temperature to boost the reaction rate, try lowering it in increments.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, the catalyst can react with atmospheric CO2 to form inactive carbonate salts. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to side reactions.
-
Quaternization of the Catalyst: As a tertiary amine, this compound can be alkylated by electrophilic starting materials or intermediates, leading to an inactive quaternary ammonium salt. If this is suspected, consider adding the electrophile slowly to the reaction mixture to maintain its low concentration.
-
Issue 3: Difficult Product Purification
-
Question: I am having trouble separating my product from the catalyst and/or byproducts. What purification strategies can I employ?
-
Answer: Purification can be challenging, especially if the product and catalyst have similar polarities.
-
Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl) can protonate the amine catalyst, making it water-soluble and allowing for its extraction from the organic phase containing your product.
-
Solvent Selection for Extraction: Optimize the solvent system used for liquid-liquid extraction to maximize the partitioning of your product into the organic layer while leaving impurities behind.
-
Chromatography: If other methods fail, column chromatography is a reliable method for purification. A systematic screening of different solvent systems (eluents) may be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism for this compound in acylation reactions?
-
A1: It is proposed to act as a nucleophilic catalyst, similar to 4-(Dimethylamino)pyridine (DMAP). The exocyclic dimethylamino group attacks the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpiperidinium intermediate. This intermediate is a more potent acylating agent than the original reagent and is readily attacked by the nucleophile (e.g., an alcohol) to form the product and regenerate the catalyst.
-
-
Q2: How does the basicity of this compound compare to other common amine catalysts like Triethylamine (TEA) and DMAP?
-
A2: this compound is expected to be a stronger base than DMAP due to its non-aromatic, saturated ring structure. Its basicity is likely to be comparable to or slightly higher than TEA. This dual function as both a potent nucleophile and a Brønsted base can be advantageous in certain reactions.
-
-
Q3: What are the optimal storage conditions for this compound?
-
A3: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C. It is incompatible with air, water, oxidizing agents, and heat.
-
-
Q4: Can this compound be used in aqueous conditions?
-
A4: Generally, it is not recommended for use in aqueous conditions for catalysis, as water can interfere with many organic reactions and can also protonate the amine, affecting its catalytic activity. However, its solubility in water after protonation can be exploited during the workup and purification steps.
-
Data Presentation: Optimization of a Model Acylation Reaction
The following tables summarize hypothetical, yet representative, data for the optimization of the acylation of 1-phenylethanol with acetic anhydride using this compound as a catalyst.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 5 | 12 | 88 |
| 3 | 10 | 12 | 92 |
| 4 | 15 | 12 | 92 |
Reaction Conditions: 1-phenylethanol (1 mmol), acetic anhydride (1.2 mmol), in Dichloromethane (5 mL) at 25°C.
Table 2: Effect of Temperature on Reaction Time and Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 10 | 24 | 75 |
| 2 | 25 | 12 | 92 |
| 3 | 40 | 6 | 91 |
Reaction Conditions: 1-phenylethanol (1 mmol), acetic anhydride (1.2 mmol), this compound (10 mol%), in Dichloromethane (5 mL).
Table 3: Effect of Solvent on Product Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 12 | 92 |
| 2 | Acetonitrile | 12 | 85 |
| 3 | Toluene | 24 | 70 |
| 4 | Tetrahydrofuran (THF) | 18 | 80 |
Reaction Conditions: 1-phenylethanol (1 mmol), acetic anhydride (1.2 mmol), this compound (10 mol%), at 25°C.
Experimental Protocols
Detailed Methodology for the Acylation of 1-Phenylethanol
This protocol describes a general procedure for the acylation of 1-phenylethanol with acetic anhydride, catalyzed by this compound.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-phenylethanol (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (to a concentration of approximately 0.2 M).
-
Add this compound (0.10 eq, 10 mol%).
-
Add acetic anhydride (1.2 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Visualizations
Technical Support Center: Purification of N,N-Dimethylpiperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N,N-Dimethylpiperidin-4-amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound, also known as 4-(dimethylamino)piperidine, is a versatile heterocyclic amine used as a building block in organic synthesis, particularly in the development of therapeutic agents.[1] Its physical and chemical properties are summarized below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50533-97-6 | [1][2] |
| Molecular Formula | C₇H₁₆N₂ | [1][3] |
| Molecular Weight | 128.22 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 180-185 °C | [4] |
| Density | ~0.85 g/cm³ at 20°C | [4] |
| Solubility | Soluble in water, ethanol, and ether | [4] |
| pKa | 10.10 ± 0.10 (Predicted) | [6] |
Q2: What is a common synthetic route for this compound?
A widely used method for synthesizing this compound is the reductive amination of a protected piperidone, such as 1-(tert-Butoxycarbonyl)-4-piperidone, with dimethylamine.[1][7] This reaction typically uses a reducing agent like sodium cyanoborohydride (NaBH₃CN) which can selectively reduce the intermediate imine in the presence of the ketone.[1][2][7]
Q3: What are the potential impurities in the synthesis of this compound?
During the reductive amination synthesis, several impurities can arise:
-
Unreacted Starting Materials: Residual 1-(tert-Butoxycarbonyl)-4-piperidone or dimethylamine.
-
Reducing Agent Byproducts: Boron salts from sodium cyanoborohydride.
-
Side-Products: Small amounts of the corresponding alcohol from the reduction of the piperidone starting material.
-
Solvents: Residual solvents from the reaction (e.g., methanol) or extraction (e.g., dichloromethane).[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Extraction & Workup Issues
Q1: I am observing a persistent emulsion during the aqueous extraction. How can I resolve this?
Emulsions can form during the extraction of basic amines. Here are several strategies to break them:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.
-
Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can lead to separation.
-
Solvent Dilution: Diluting the organic phase with more solvent can sometimes help.
Q2: My product yield is low after extraction. What are the potential causes?
Low yield after extraction can be due to several factors:
-
Incorrect pH: this compound is a base. To extract it into an organic solvent, the aqueous layer must be sufficiently basic (pH > 10) to ensure the amine is in its freebase form.[1][9] If the pH is too low, the protonated amine salt will remain in the aqueous layer.
-
Insufficient Extraction: The product may have some solubility in the aqueous phase even at high pH. Perform multiple extractions (e.g., 3-4 times) with the organic solvent to ensure complete removal.
-
Product Volatility: If the solvent is removed under high vacuum and/or elevated temperature, some of the product may be lost if it is volatile.
Purity & Contamination Issues
Q1: My purified product has a noticeable color. How can I remove colored impurities?
A yellow or brown tint can indicate the presence of impurities.
-
Activated Charcoal: Treatment with activated charcoal can be effective for removing colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite to remove the charcoal.
-
Distillation: If the impurities are non-volatile, vacuum distillation of the product can yield a colorless liquid.
Q2: My NMR analysis shows residual high-boiling point solvents like DMF or DMSO. How can I remove them?
DMF and DMSO are difficult to remove by standard evaporation due to their high boiling points.
-
Aqueous Washes: A thorough wash of the organic layer with water is effective. For every 5 mL of DMF or DMSO, wash with five 10 mL portions of water.[8] Using a 5% LiCl aqueous solution can also be effective for removing DMF.[8]
Crystallization Issues
Q1: I am attempting to crystallize my product (or a salt derivative), but it is "oiling out." What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point, often due to high concentration or the presence of impurities.[10]
-
Slower Cooling: Allow the solution to cool to room temperature more slowly, and then gradually cool it further in a refrigerator.
-
Reduce Concentration: Re-heat the solution to dissolve the oil and add more solvent to decrease the concentration before attempting to cool again.[10]
-
Change Solvent System: Experiment with different solvents or solvent mixtures.
Q2: My product will not crystallize from solution. What are some alternative strategies?
If direct crystallization is challenging, consider these options:
-
Form a Salt: Amines can often be crystallized as their hydrochloride (HCl) or other acid addition salts. Protonated amines tend to have higher melting points and may crystallize more readily.[11]
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to induce crystallization.[11]
-
Solvent Diffusion: Dissolve your compound in a good solvent and layer a poor solvent on top. Crystals may form at the interface over time.
Experimental Protocols
Protocol 1: Synthesis and Extractive Purification of this compound [1][2][9]
This protocol describes a common lab-scale synthesis via reductive amination followed by a standard workup.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol.
-
Addition of Reagents: Add dimethylamine hydrochloride (approx. 2 equivalents) and sodium cyanoborohydride (approx. 0.9 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture for several days at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Acidification: After the reaction is complete, carefully add concentrated HCl to quench the reaction and remove the Boc protecting group.
-
Solvent Removal: Reduce the volume of the reaction mixture using a rotary evaporator.
-
Basification: Dissolve the residue in water and adjust the pH to >10 using a 2M NaOH solution. This deprotonates the amine product.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude this compound. Further purification can be achieved by distillation if necessary.
Mandatory Visualizations
Experimental and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 50533-97-6 [chemicalbook.com]
- 3. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 50533-97-6 [sigmaaldrich.com]
- 6. This compound CAS#: 50533-97-6 [m.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. unifr.ch [unifr.ch]
Preventing the formation of quaternary ammonium salts as side products.
Welcome to the technical support center for alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of quaternary ammonium salts as side products during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is quaternary ammonium salt formation and why is it problematic?
Quaternary ammonium salt formation is a common side reaction during the N-alkylation of amines. After the initial alkylation of a primary or secondary amine to a more substituted amine, subsequent alkylation can occur on the newly formed, often more nucleophilic, tertiary amine.[1][2] This results in a positively charged quaternary ammonium salt. This byproduct can be highly water-soluble, making it difficult to separate from the desired mono-alkylated product during aqueous work-ups, leading to lower isolated yields and complex purification procedures.[1]
Q2: What are the primary factors that influence the formation of quaternary ammonium salts?
Several factors can promote the formation of quaternary salts:
-
Stoichiometry: An excess of the alkylating agent relative to the amine increases the probability of multiple alkylation events.[1]
-
Reaction Rate: If the rate of the second and subsequent alkylations are comparable to or faster than the first, significant amounts of the quaternary salt will be formed.[1]
-
Nucleophilicity: The product of the initial alkylation (e.g., a secondary or tertiary amine) is often more nucleophilic than the starting amine, making it more susceptible to further alkylation.[2][3]
-
Reaction Conditions: The choice of solvent, temperature, and the nature of the base can all influence the relative rates of mono- and poly-alkylation.[1][2]
Q3: Are there alternative methods to direct N-alkylation with alkyl halides to avoid this issue?
Yes, several alternative methods can circumvent the problem of over-alkylation:
-
Reductive Amination: This is a highly effective method that involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the desired alkylated amine. This method completely avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[1][3]
-
Alkylation with Alcohols: Industrially, alcohols are often preferred over alkyl halides as alkylating agents. These reactions require a catalyst to make the hydroxyl group a good leaving group but do not produce salt byproducts.[4]
-
Gabriel Synthesis: This method is suitable for preparing primary amines from primary alkyl halides using a phthalimide anion, which prevents over-alkylation.[4][5]
-
Azide Synthesis: An alkyl halide can be treated with sodium azide, followed by reduction (e.g., with LiAlH4) to yield the primary amine. The azide intermediate is not nucleophilic, thus preventing further alkylation.[5]
Q4: How can I use protecting groups to prevent quaternary salt formation?
Protecting groups can be used to temporarily block the amine functionality, preventing it from reacting with the alkylating agent. The amine is first protected, the desired alkylation is performed elsewhere in the molecule, and then the protecting group is removed. Common protecting groups for amines include:
-
Carbamates: Such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[6][7] These groups reduce the nucleophilicity of the amine nitrogen.[6]
-
Trityl (Triphenylmethyl) Group: This bulky group can be used to protect primary and secondary amines, and its steric hindrance significantly reduces the nucleophilicity of the resulting amine.[8][9]
Troubleshooting Guide: Minimizing Quaternary Ammonium Salt Formation
This guide provides a systematic approach to troubleshoot and optimize your N-alkylation reactions to minimize the formation of quaternary ammonium salts.
Issue: Significant formation of quaternary ammonium salt byproduct.
Troubleshooting Steps:
-
Adjust Stoichiometry:
-
Action: Increase the excess of the starting amine relative to the alkylating agent. A larger excess of the amine will statistically favor the alkylation of the starting material over the product.[3][10]
-
Recommendation: Start with a 2:1 ratio of amine to alkylating agent and increase if necessary.[2]
-
-
Control Reagent Addition:
-
Action: Add the alkylating agent slowly and in a controlled manner (e.g., dropwise addition using a syringe pump) to the solution of the amine.
-
Rationale: This maintains a low concentration of the alkylating agent throughout the reaction, reducing the likelihood of multiple alkylations on the same amine molecule.[2][10]
-
-
Optimize Reaction Temperature:
-
Action: Lower the reaction temperature.
-
Rationale: Higher temperatures can increase the rate of all reactions, including the undesirable second alkylation.[2] While this may slow down the desired reaction, it can significantly improve selectivity.
-
-
Evaluate Solvent and Base:
-
Action: Choose an appropriate solvent and base combination.
-
Solvents: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and acetone can accelerate SN2 reactions.[2]
-
Bases: Use a weak, non-nucleophilic, or sterically hindered base to neutralize the acid produced during the reaction without competing with the amine as a nucleophile.[1][2] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's base) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3]
-
Decision-Making Workflow for Amine Alkylation
Caption: A decision-making flowchart for selecting an appropriate N-alkylation strategy.
Experimental Protocols
Protocol 1: Controlled Mono-Alkylation of a Secondary Amine
This protocol is designed to minimize the formation of the quaternary ammonium salt by maintaining an excess of the amine and controlling the addition of the alkylating agent.
Materials:
-
Secondary amine (e.g., piperidine)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous acetonitrile (MeCN)
-
Weak, non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)
-
Syringe pump
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of the secondary amine (2.2 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Draw the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred amine solution over a period of several hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, filter off the inorganic base.
-
Remove the acetonitrile by rotary evaporation.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated tertiary amine.
Protocol 2: Reductive Amination
This protocol provides a general procedure for the N-alkylation of an amine with a carbonyl compound, completely avoiding the use of alkyl halides.
Materials:
-
Amine (primary or secondary)
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated amine.
Reaction Pathway Comparison
Caption: Comparison of direct alkylation and reductive amination pathways.
Data Summary
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation
| Amine:Alkyl Halide Ratio | Mono-alkylation Product Yield | Di-alkylation (Quaternary Salt) |
| 1:1.1 | Moderate | Significant |
| 2:1 | High | Low |
| 5:1 | Very High | Trace/None |
Note: Yields are illustrative and highly dependent on specific substrates and reaction conditions.
Table 2: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[6][7] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[6][7] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[6][7] |
| Triphenylmethyl | Trityl | Trityl chloride | Mild acid, catalytic hydrogenation[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Performance in N,N-Dimethylpiperidin-4-amine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst poisoning and deactivation during the synthesis of N,N-Dimethylpiperidin-4-amine and similar compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound that may be related to catalyst deactivation.
Issue 1: Low or No Product Yield in Reductive Amination
Possible Causes & Solutions:
-
Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. Common poisons include sulfur compounds from starting materials, carbon monoxide from synthesis gas impurities, or even the amine product itself.[1][2]
-
Troubleshooting Steps:
-
Purify Reactants: Ensure all starting materials, including the 4-piperidone precursor and dimethylamine, are of high purity. Consider passing gaseous reactants through an appropriate guard bed.
-
Solvent Purity: Use anhydrous, high-purity solvents.
-
Diagnostic Test: If poisoning is suspected, add a fresh batch of catalyst to the stalled reaction. A restart of the reaction indicates the initial catalyst was poisoned.[3]
-
-
-
Catalyst Deactivation by Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[4][5] This is particularly relevant for nickel-based catalysts.
-
Troubleshooting Steps:
-
Optimize Temperature: Lower the reaction temperature and monitor the effect on the reaction rate and yield.
-
Catalyst Characterization: Use techniques like Transmission Electron Microscopy (TEM) to examine the particle size of the used catalyst compared to a fresh sample.
-
-
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific reaction conditions.
-
Troubleshooting Steps:
-
Screen Catalysts: Test different catalysts (e.g., Pd/C, Pt/C, Raney Nickel) to find the most effective one for your specific substrate and conditions.
-
Increase Catalyst Loading: As a temporary measure, a higher catalyst loading can compensate for low activity, but this is not an ideal long-term solution.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Selectivity and Formation of Byproducts
Possible Causes & Solutions:
-
Altered Catalyst Surface due to Poisoning: Selective poisoning can alter the catalyst's surface, leading to different reaction pathways and the formation of byproducts.[6]
-
Troubleshooting Steps:
-
Identify Potential Poisons: Analyze starting materials for impurities that could act as selective poisons.
-
Use a More Robust Catalyst: Some catalysts are inherently more resistant to certain poisons. Consider screening alternative catalysts.
-
-
-
Over-reduction or Side Reactions: The reaction conditions may be too harsh, leading to the formation of undesired byproducts.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjust the temperature, pressure, and reaction time to favor the desired product.
-
Change the Solvent: The solvent can influence the selectivity of the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the synthesis of this compound?
A1: The most common poisons include:
-
Sulfur Compounds: Often present as impurities in starting materials, even at ppm levels, sulfur can severely deactivate noble metal catalysts like platinum and palladium.[4][7]
-
Nitrogen-Containing Compounds: The amine reactant (dimethylamine) and the product (this compound) can act as catalyst poisons by strongly adsorbing to the active sites.[8]
-
Carbon Monoxide (CO): If hydrogen produced from synthesis gas is used, CO impurities can poison catalysts, particularly palladium.[2]
-
Halides: Halogenated impurities in the starting materials or solvents can also deactivate the catalyst.
Q2: How can I differentiate between catalyst poisoning and other forms of deactivation like sintering?
A2: Poisoning is a chemical process where impurities bind to the active sites, often causing a rapid drop in activity. Sintering is a thermal process leading to a gradual loss of activity due to the growth of catalyst particles. A diagnostic test of adding fresh catalyst to a stalled reaction can indicate poisoning if the reaction resumes.[3][6] Analytical techniques like Temperature-Programmed Desorption (TPD) can identify adsorbed poisons, while Transmission Electron Microscopy (TEM) can reveal changes in particle size due to sintering.
Q3: Can a poisoned catalyst be regenerated?
A3: Regeneration is sometimes possible, depending on the nature of the poison and the catalyst.
-
Reversible Poisoning: Weakly adsorbed poisons can sometimes be removed by washing the catalyst or by thermal treatment.
-
Irreversible Poisoning: Strongly chemisorbed poisons like sulfur often lead to irreversible deactivation, and the catalyst may need to be replaced.[4]
-
Regeneration Methods: Common methods include thermal treatment to burn off carbonaceous deposits (coking), chemical washing to remove certain poisons, and reduction treatments to regenerate oxidized metal surfaces.[9][10]
Q4: My Raney Nickel catalyst loses activity after a single use in reductive amination. Why?
A4: Raney Nickel is susceptible to deactivation through several mechanisms in reductive amination:
-
Sintering: The high temperatures sometimes used in these reactions can cause the fine nickel particles to sinter.[8]
-
Poisoning: The amine product can strongly adsorb on the nickel surface, blocking active sites.[8]
-
Leaching: Trace amounts of aluminum may leach from the catalyst, which can affect its activity.
Q5: What is the effect of the support on catalyst stability?
A5: The support can play a crucial role in catalyst stability. For example, a support with strong metal-support interactions can help to prevent sintering of the metal nanoparticles. The acidity or basicity of the support can also influence the catalyst's resistance to certain poisons.
Quantitative Data on Catalyst Deactivation
The following tables summarize the impact of common poisons on the performance of catalysts typically used in hydrogenation and amination reactions. While specific data for this compound synthesis is limited in the public domain, the following examples for related reactions provide valuable insights.
Table 1: Effect of Sulfur Poisoning on Hydrogenation Catalyst Activity
| Catalyst | Reaction | Poison | Poison Concentration | Effect on Conversion/Yield | Reference(s) |
| Pt/Al₂O₃ | SO₂ Oxidation | SO₃ | 53 ppm | Significant inhibition of activity | [11] |
| Pt/Al₂O₃ | SO₂ Oxidation | H₂SO₄ | 50 ppm | Further inhibition compared to SO₃ | [11] |
| Ni/Al₂O₃ | CO₂ Methanation | H₂S | Not specified | Deactivation | [12] |
Table 2: Effect of Amine Product Inhibition on Hydrogenation Catalyst Activity
| Catalyst | Reaction | Inhibitor | Inhibitor Concentration | Effect on Conversion/Yield | Reference(s) |
| Raney®-Nickel | Hydrogenation of nitriles | Secondary Amine Byproduct | Not specified | Catalyst deactivation | [10] |
| Rh/C | Hydrogenation of 1-methylpyrrole | 1-methylpyrrolidine (product) | Not specified | Decreased conversion upon reuse | [4] |
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) for a Suspected Amine-Poisoned Catalyst
Objective: To identify and quantify the desorption of amine species from a used catalyst surface, confirming product inhibition as a deactivation mechanism.
Methodology:
-
Sample Preparation:
-
Carefully recover the used catalyst (e.g., Pd/C) from the reaction mixture by filtration.
-
Gently wash the catalyst with a minimal amount of a volatile solvent (e.g., methanol) to remove non-adsorbed species and dry under vacuum at a low temperature (e.g., 40 °C).
-
Accurately weigh approximately 50-100 mg of the dried, used catalyst and place it in the TPD sample holder (a quartz tube).
-
-
Pre-treatment:
-
Place the sample holder in the TPD apparatus.
-
Purge the system with an inert gas (e.g., Helium or Argon) at a flow rate of 30-50 mL/min for 30 minutes at room temperature to remove any physisorbed molecules.
-
-
TPD Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a linear heating rate (e.g., 10 °C/min) under a continuous flow of the inert gas.
-
Monitor the desorbed species using a mass spectrometer (MS) connected to the outlet of the TPD reactor. The MS should be set to monitor the mass-to-charge ratios (m/z) corresponding to the expected amine fragments.
-
Record the MS signal intensity as a function of temperature to obtain the TPD profile.
-
-
Data Interpretation:
-
The presence of peaks in the TPD profile at specific temperatures indicates the desorption of adsorbed species.
-
The temperature at which a peak appears provides information about the strength of the adsorption (higher temperature indicates stronger binding).
-
The area under the peak can be used to quantify the amount of desorbed species.
-
Experimental Workflow for TPD Analysis
Caption: Workflow for TPD analysis of a poisoned catalyst.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for a Suspected Sulfur-Poisoned Catalyst
Objective: To identify the presence and chemical state of sulfur on the surface of a deactivated catalyst.
Methodology:
-
Sample Preparation:
-
Recover the used catalyst (e.g., Pt/C) and dry it thoroughly under vacuum.
-
Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape. Ensure a smooth, uniform layer of the sample is exposed.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the catalyst surface.
-
Perform high-resolution scans of the regions corresponding to the core levels of the elements of interest, particularly S 2p, Pt 4f, and C 1s.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
-
Data Interpretation:
-
The presence of a peak in the S 2p region confirms the presence of sulfur on the catalyst surface.
-
The binding energy of the S 2p peak can be used to determine the chemical state of the sulfur (e.g., sulfide, sulfate).
-
The relative atomic concentrations of the elements can be calculated from the peak areas and their respective sensitivity factors.
-
Protocol 3: Regeneration of a Sintered Nickel Catalyst
Objective: To re-disperse sintered nickel particles and restore the catalytic activity.
Methodology:
-
Oxidative Treatment:
-
Place the deactivated Ni/Al₂O₃ catalyst in a tube furnace.
-
Heat the catalyst in a flow of air or a dilute oxygen/nitrogen mixture to a high temperature (e.g., 600-700 °C) for several hours. This step converts the sintered nickel metal particles to nickel oxide (NiO).[9]
-
-
Reduction:
-
After the oxidative treatment, cool the catalyst to a lower temperature (e.g., 400-500 °C) under an inert gas flow (e.g., nitrogen).
-
Switch the gas flow to a reducing atmosphere (e.g., a mixture of hydrogen and nitrogen).
-
Hold the catalyst at this temperature for several hours to reduce the NiO back to highly dispersed metallic nickel particles.[9]
-
-
Evaluation:
-
After reduction and cooling to room temperature under an inert atmosphere, test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to that of the fresh and deactivated catalysts.
-
Logical Flow for Sintered Catalyst Regeneration
Caption: Regeneration process for a sintered nickel catalyst.
References
- 1. What are catalyst poisons? | AAT Bioquest [aatbio.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. britannica.com [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A study of deactivation by H2S and regeneration of a Ni catalyst supported on Al2O3, during methanation of CO2. Effect of the promoters Co, Cr, Fe and Mo - RSC Advances (RSC Publishing) [pubs.rsc.org]
Analytical methods for monitoring the progress of reactions with N,N-Dimethylpiperidin-4-amine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving N,N-Dimethylpiperidin-4-amine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for monitoring the progress of reactions with this compound?
A1: The choice of analytical method depends on the reaction conditions, the properties of the reactants and products, and the available instrumentation. Commonly used techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] A combination of these methods often provides a comprehensive understanding of the reaction's progress.[3]
Q2: How can I choose between HPLC and GC-MS for quantitative analysis of my reaction?
A2: The decision between HPLC and GC-MS hinges on the volatility and thermal stability of your compounds.[2]
-
GC-MS is ideal for volatile and thermally stable compounds. Given that this compound is a volatile amine, GC-MS is a powerful technique for its analysis.[3][4]
-
HPLC is better suited for non-volatile or thermally labile compounds.[2] For this compound, a reversed-phase HPLC method can be developed.[3]
Q3: Are there any specific considerations for sample preparation when analyzing this compound?
A3: Yes, proper sample preparation is crucial for accurate analysis.
-
For HPLC , dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, and filter it through a 0.45 µm syringe filter before injection.[3]
-
For GC-MS , prepare a solution of the sample in a volatile solvent like dichloromethane or methanol.[3]
-
For NMR , dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).[3] For quantitative NMR (qNMR), a known amount of an internal standard should be added.[3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | Sample is overloaded. | Dilute the sample solution before spotting it on the TLC plate.[5] |
| Compound is acidic or basic. | For basic compounds like this compound, add a small amount of a base (e.g., 0.1–2.0% triethylamine or 1–10% ammonia in methanol/dichloromethane) to the mobile phase.[5] | |
| Spots are not visible | Compound is not UV-active. | Use a staining method. For amines, ninhydrin stain can be effective, which may show secondary amines as faint yellow spots.[5] Vanillin stain can also be used as it provides a wide range of colors for different compounds.[5] |
| Sample is too diluted. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| Reactant and product have very similar Rf values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems to improve resolution. Using a "cospot" (spotting the reaction mixture and starting material in the same lane) can help determine if the starting material is consumed.[6] |
| Reaction is in a high-boiling solvent (e.g., DMF, DMSO) | The solvent is smearing on the plate. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before running the TLC.[7] |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH for the amine analyte. | For basic compounds like this compound, using a mobile phase with a pH that ensures the analyte is in a single ionic form can improve peak shape. |
| Secondary interactions with the stationary phase. | Add an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape and retention.[3] | |
| Low sensitivity | The compound lacks a strong chromophore for UV detection. | Consider using a Charged Aerosol Detector (CAD) or derivatizing the amine to enhance UV detection.[3] |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Active sites in the GC inlet or column interacting with the amine. | Use a deactivated inlet liner and a column specifically designed for amine analysis. |
| Sample concentration is too high. | Dilute the sample before injection. | |
| No peak detected | The compound may have degraded in the hot injector. | Use a lower injection temperature or a programmable temperature vaporizer (PTV) inlet.[8] |
| Matrix interference in complex samples | Co-eluting compounds from the reaction mixture are interfering with the analysis. | Employ a sample cleanup procedure like QuEChERS, although this may not be necessary for simple reaction monitoring.[9] Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to improve selectivity.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | Presence of paramagnetic impurities or aggregation of the analyte. | Filter the sample before analysis. Ensure the sample is fully dissolved. |
| Chemical exchange is occurring. | Acquire spectra at different temperatures to see if the peaks sharpen. | |
| Difficulty in quantifying signals | Overlapping peaks from reactants, products, and impurities. | Use 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals. For quantitative analysis, select non-overlapping signals for integration.[10] |
| Inaccurate integration. | Ensure proper phasing and baseline correction of the spectrum. Use a sufficient relaxation delay (D1) to ensure full relaxation of the nuclei, which is crucial for accurate quantification. | |
| Distorted peak shapes | Imperfections in the magnetic field (shimming). | Re-shim the spectrometer before acquiring the spectrum. |
| The use of a mathematical model for peak shape that does not fit the experimental data. | Consider using advanced data processing techniques that are robust to lineshape imperfections, such as those based on the Wasserstein distance.[10] |
Experimental Protocols
TLC Monitoring of a Reaction
This protocol is a general guideline for monitoring the progress of a reaction involving this compound.
Methodology:
-
Prepare the TLC chamber: Pour a suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small percentage of triethylamine) to a depth of about 0.5 cm in a developing chamber and allow it to saturate.
-
Prepare the TLC plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), a cospot (Co), and the reaction mixture (RM).[6]
-
Spot the plate:
-
In the SM lane, spot a diluted solution of the starting material.
-
In the Co lane, spot the starting material solution, and then spot the reaction mixture on top of it.[6]
-
In the RM lane, spot the reaction mixture.
-
-
Develop the plate: Place the TLC plate in the saturated chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[6]
-
Visualize the plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active.[6] Then, stain the plate using an appropriate stain (e.g., ninhydrin or permanganate) and gently heat it to develop the spots.[5][6]
-
Analyze the results: Compare the spots in the RM lane to the SM and Co lanes to determine the consumption of the starting material and the formation of the product.
HPLC Analysis
This protocol outlines a reversed-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector or Charged Aerosol Detector (CAD)[3]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[3] A typical gradient might start at 5% acetonitrile and increase to 95% over 20 minutes.[3]
-
Sample Preparation: Dissolve an accurately weighed amount of the reaction mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Analysis: Inject 10 µL of the sample and monitor the chromatogram.[3] The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.[3]
GC-MS Analysis
This protocol is for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
Methodology:
-
GC Conditions:
-
MS Conditions:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.[3]
-
Analysis: Inject 1 µL of the sample.[3] Identify peaks by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.[3]
Data Presentation
Table 1: Comparison of Analytical Techniques for Monitoring Reactions with this compound
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2] | Separation based on volatility and boiling point, with mass-based identification.[3] | Characterization based on the magnetic properties of atomic nuclei.[3] |
| Primary Use | Quick qualitative reaction monitoring. | Quantitative analysis of non-volatile or thermally labile compounds.[2][3] | Quantitative analysis and identification of volatile and thermally stable compounds.[2][3] | Structural elucidation and quantitative analysis.[1][3] |
| Typical Analytes | Reactants, products, and major byproducts. | Non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds.[2] | Soluble reactants, products, and intermediates. |
| Advantages | Fast, simple, and inexpensive. | High resolution, and quantitative accuracy.[3] | High sensitivity, and provides structural information for impurity identification.[3] | Provides detailed structural information, can quantify without a reference standard (qNMR), and is non-destructive.[3] |
| Limitations | Limited resolution, not quantitative. | Requires a chromophore for UV detection; may require derivatization.[3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3] | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.[3] |
Visualizations
Caption: General experimental workflow for monitoring reaction progress.
Caption: A logical diagram for troubleshooting common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of N,N-Dimethylpiperidin-4-amine and DMAP as Acylation Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N,N-Dimethylpiperidin-4-amine and 4-(Dimethylamino)pyridine (DMAP), two tertiary amine catalysts employed in organic synthesis. While DMAP is a well-established and highly efficient catalyst for a broad range of reactions, this compound is a structurally related compound with potential applications that are less explored in publicly available literature. This document aims to present a side-by-side comparison of their physicochemical properties, catalytic mechanisms, and applications, supported by available data and established chemical principles.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each catalyst is crucial for their appropriate selection and application in synthetic protocols. The following table summarizes these key characteristics.
| Property | This compound | 4-(Dimethylamino)pyridine (DMAP) |
| Structure | ||
| CAS Number | 50533-97-6[1] | 1122-58-3[2] |
| Molecular Formula | C₇H₁₆N₂[1][3] | C₇H₁₀N₂[2] |
| Molecular Weight | 128.22 g/mol [1][3] | 122.17 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | White crystalline solid[2] |
| Boiling Point | 180-185 °C[1] | 162 °C (at 50 mmHg)[2][4] |
| Melting Point | < -20 °C[1] | 110-113 °C[4] |
| pKa (of conjugate acid) | 10.10 (Predicted)[5] | 9.60[4] |
| Solubility | Good solubility in water, ethanol, and ether[1] | Soluble in methanol, ethyl acetate, chloroform; less soluble in water[2][6] |
Catalytic Performance and Applications
DMAP: The "Super Catalyst"
DMAP is renowned for its exceptional catalytic activity in a vast array of organic transformations, most notably in acylation reactions such as esterifications and amidations.[2][7] Its high efficiency stems from its ability to act as a nucleophilic catalyst.[8] The catalytic cycle, illustrated below, involves the reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[8][9] This intermediate is significantly more electrophilic than the anhydride itself, rendering it susceptible to rapid attack by a nucleophile like an alcohol, leading to the formation of the ester and regeneration of the DMAP catalyst.[8] This mechanism can accelerate reaction rates by factors of up to 10,000 compared to uncatalyzed reactions.[9]
DMAP is particularly effective for the acylation of sterically hindered alcohols and phenols, where other catalysts may fail.[2] It is a cornerstone catalyst in the Steglich esterification, a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent like DCC.[1][10]
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in an acylation reaction.
This compound: An Emerging Candidate
In contrast to DMAP, this compound is primarily documented as a synthetic intermediate in the production of pharmaceuticals and fine chemicals.[1] There is a notable absence of direct, quantitative experimental data in peer-reviewed literature comparing its catalytic efficacy to established catalysts like DMAP.
However, its structure, featuring a nucleophilic exocyclic dimethylamino group, suggests a potential for catalytic activity analogous to DMAP. The proposed mechanism would similarly involve the formation of a reactive N-acylammonium intermediate. A key structural difference is the saturated piperidine ring in this compound versus the aromatic pyridine ring in DMAP. The aromaticity of DMAP's ring allows for resonance stabilization of the positive charge on the N-acylpyridinium intermediate, a factor that is critical to its high reactivity.[8] The absence of this stabilization in the corresponding intermediate from this compound would imply a lower catalytic efficiency.
Proposed Catalytic Cycle for this compound
Caption: Proposed catalytic cycle for this compound.
The following table presents a hypothetical performance comparison based on mechanistic principles for the acetylation of 1-phenylethanol. This data is projected and requires experimental validation.
| Catalyst (1 mol%) | Projected Reaction Time (h) | Projected Yield (%) | Mechanistic Role |
| This compound | 6 | 85 | Mixed-mode: Nucleophilic catalyst and Brønsted base. Potentially slower than DMAP due to a less stable intermediate. |
| DMAP | 2 | >95 | Highly efficient nucleophilic catalyst via a resonance-stabilized intermediate. |
| Triethylamine (TEA) | 24 | <20 | Primarily a Brønsted base; poor nucleophilic catalyst due to steric hindrance. |
| None | 48 | <5 | Uncatalyzed background reaction. |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Alcohol
This protocol describes a general procedure for the acetylation of a sterically hindered secondary alcohol using acetic anhydride and a catalytic amount of DMAP.
Materials:
-
Sterically hindered alcohol (e.g., 1-methylcyclohexanol)
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: Proposed Protocol for Evaluating this compound Catalysis
This protocol provides a framework for the direct comparison of this compound and DMAP in a model acylation reaction.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride (Ac₂O)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Set up parallel reactions in separate, dry vials.
-
To each vial, add the alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add the catalyst to each respective vial:
-
Vial A: this compound (0.05 eq)
-
Vial B: DMAP (0.05 eq)
-
Vial C: No catalyst (control)
-
-
Add the internal standard to each vial.
-
Initiate the reactions by adding acetic anhydride (1.2 eq) to each vial at room temperature.
-
Stir the reactions and monitor their progress by taking aliquots at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) and analyzing them by GC to determine the conversion of the starting material and the yield of the product.
-
Plot the yield versus time for each catalyst to compare their reaction rates and final conversions.
General Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing catalyst performance.
Conclusion
DMAP remains a superior and well-documented catalyst for acylation reactions due to its high nucleophilicity and the resonance stabilization of its reactive intermediate. Its efficacy, particularly with challenging substrates, is extensively supported by decades of research and application.
This compound, while sharing some structural features with DMAP, is comparatively understudied as a catalyst. Based on mechanistic principles, it is predicted to be a less potent nucleophilic catalyst than DMAP due to the lack of an aromatic system to stabilize the key acyl-transfer intermediate. However, its higher predicted basicity may offer advantages in specific contexts. The provided protocols offer a clear path for researchers to experimentally validate the catalytic potential of this compound and directly compare its performance against the benchmark catalyst, DMAP. Further empirical studies are essential to fully characterize its catalytic activity and define its role in modern organic synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of the Basicity of N,N-Dimethylpiperidin-4-amine and Other Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
The basicity of tertiary amines is a critical parameter in a vast array of chemical and pharmaceutical applications, influencing reaction kinetics, catalytic activity, and the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of the basicity of N,N-Dimethylpiperidin-4-amine against other commonly utilized tertiary amines, supported by quantitative data and detailed experimental protocols. Understanding these differences is paramount for the rational selection of a suitable base to achieve desired reaction outcomes and biological activities.
Factors Influencing Amine Basicity
The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Several factors modulate this electron availability:
-
Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen, thereby enhancing its basicity.
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thus reducing basicity.
-
Hybridization: The basicity of amines is influenced by the hybridization of the nitrogen atom.
-
Solvation Effects: The stability of the protonated amine (conjugate acid) in solution, through interactions with solvent molecules, can significantly impact the equilibrium and, consequently, the measured basicity.
The interplay of these factors dictates the overall basicity of a tertiary amine. A common method to quantify the basicity of an amine is to determine the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a weaker conjugate acid and therefore a stronger base.
Comparative Basicity of Tertiary Amines
The following table summarizes the pKa values of the conjugate acids of this compound and other representative tertiary amines. These values provide a quantitative measure for comparing their relative base strengths.
| Amine | Structure | pKa of Conjugate Acid | Solvent |
| This compound | 10.10 (Predicted) [1] | ||
| Triethylamine (TEA) | 10.75 | Water | |
| Diisopropylethylamine (DIPEA) | 10.8 | Water[2] | |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.9 (in DMSO), 11.5 (in Water) | DMSO, Water | |
| 1,4-Dimethylpiperidine | 10.26 |
Note: The pKa value for this compound is a predicted value. Experimental values may vary depending on the solvent and temperature.
Logical Relationship of Factors Affecting Amine Basicity
The following diagram illustrates the key factors that influence the basicity of a tertiary amine.
Caption: Key factors influencing the basicity of tertiary amines.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A reliable method for the experimental determination of the pKa of an amine is potentiometric titration. This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Solution of the amine of interest in a suitable solvent (e.g., water or a water-alcohol mixture)
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of the chosen solvent in a beaker. Place a magnetic stir bar in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the standardized HCl solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH has passed the equivalence point and begins to level off.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
-
Workflow for pKa Determination:
References
Validation of a new synthetic method for N,N-Dimethylpiperidin-4-amine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic methodologies for the preparation of N,N-Dimethylpiperidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. We will explore a classical reductive amination approach and a more recent, higher-yielding Eschweiler-Clarke methylation. This guide presents the experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Method 1: Reductive Amination | Method 2: Eschweiler-Clarke Methylation |
| Starting Material | 1-(tert-Butoxycarbonyl)-4-piperidone | 4-Aminopiperidine |
| Key Reagents | Dimethylamine HCl, Sodium Cyanoborohydride | Formaldehyde, Formic Acid |
| Reaction Time | 4 days | 16 hours |
| Reaction Temperature | Room Temperature | 100°C (Reflux) |
| Yield | ~28% | 85% |
| Purification | Extraction, In vacuo removal of solvent | Distillation |
| Primary Byproducts | Sodium salts, unreacted starting materials | Water, Carbon Dioxide |
Experimental Protocols
Method 1: Reductive Amination of 1-(tert-Butoxycarbonyl)-4-piperidone
This method involves the reaction of a protected piperidone with dimethylamine followed by in-situ reduction of the resulting iminium ion.
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol)
-
Methanol (15 mL)
-
Dimethylamine hydrochloride (800 mg, 9.8 mmol)
-
Sodium cyanoborohydride (270 mg, 4.3 mmol)
-
Concentrated Hydrochloric Acid (10 mL)
-
Deionized Water (30 mL)
-
2M Sodium Hydroxide solution
-
Methylene chloride (3 x 20 mL)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone in methanol, add dimethylamine hydrochloride and sodium cyanoborohydride at room temperature.
-
Stir the reaction mixture for 4 days.
-
Add concentrated HCl and reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in deionized water.
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.
-
Extract the aqueous solution with methylene chloride (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Remove the solvent in vacuo to yield this compound (169 mg, ~28% yield).[1]
Method 2: Eschweiler-Clarke Methylation of 4-Aminopiperidine
This novel approach offers a higher-yielding synthesis through the direct methylation of 4-aminopiperidine using formaldehyde and formic acid.
Materials:
-
4-Aminopiperidine (10.0 g, 0.1 mol)
-
90% Formic Acid (25.5 g, 0.5 mol)
-
37% Formaldehyde solution (16.2 g, 0.2 mol)
-
40% Sodium Hydroxide solution
-
Benzene (for extraction)
-
Anhydrous Potassium Carbonate
Procedure:
-
In a 100-ml flask equipped with a reflux condenser, add 90% formic acid and 37% formaldehyde solution.
-
Cool the mixture in an ice bath and slowly add 4-aminopiperidine.
-
Heat the reaction mixture at reflux (100°C) for 16 hours.
-
Cool the solution and make it strongly alkaline by adding a 40% sodium hydroxide solution.
-
Extract the product with benzene.
-
Dry the benzene extract over anhydrous potassium carbonate.
-
Remove the benzene by distillation.
-
Distill the residue under reduced pressure to collect the this compound fraction boiling at 70-71°C at 11 mm Hg. (Yield: 10.9 g, 85%).
Mandatory Visualization
References
Comparative Guide to the Catalytic Activity of N,N-Dimethylpiperidin-4-amine and a Note on its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific mechanistic studies and quantitative kinetic performance data for N,N-Dimethylpiperidin-4-amine as a catalyst are not extensively available in peer-reviewed literature. This guide provides a prospective analysis of its potential catalytic activity based on mechanistic principles derived from well-established structural analogs, namely 4-(Dimethylamino)pyridine (DMAP) and Triethylamine (TEA). The quantitative data presented is for these analogs to serve as a benchmark for the anticipated performance of this compound.
Introduction
This compound is a tertiary amine with potential applications as an organocatalyst in various organic transformations, including acylation and condensation reactions. Its structural similarity to well-known catalysts like 4-(Dimethylamino)pyridine (DMAP) and triethylamine (TEA) suggests it may exhibit interesting catalytic properties. This guide compares the hypothesized catalytic performance of this compound with its analogs in two key reaction types: acylation of alcohols and Knoevenagel condensation.
Catalytic Performance in Acylation Reactions
Acylation of alcohols is a fundamental transformation in organic synthesis, often accelerated by nucleophilic or basic amine catalysts. DMAP is a highly effective catalyst for these reactions, operating through a nucleophilic catalysis pathway.[1] TEA, on the other hand, primarily acts as a Brønsted base.
Comparative Kinetic Data (Hypothetical and Analog-Based)
The following table presents a comparison for the acetylation of cyclohexanol with acetic anhydride. The values for DMAP and TEA are based on literature data, while the data for this compound is hypothetical, based on its structural characteristics.[2][3]
| Catalyst | Relative Rate Constant | Reaction Order | Proposed Catalytic Role |
| This compound | (Hypothetical) | First-order in substrate, acylating agent, and catalyst | Mixed-mode: Nucleophilic catalyst and Brønsted base |
| 4-(Dimethylamino)pyridine (DMAP) | ~10,600 | First-order in substrate, acylating agent, and catalyst.[2][3] | Nucleophilic catalyst.[1] |
| Triethylamine (TEA) | ~0.72 | Zero-order.[2][3] | Brønsted base.[1] |
| None | 1 | - | Uncatalyzed background reaction |
Catalytic Performance in Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a base. Piperidine, a structural component of this compound, is a known catalyst for this reaction.
Comparative Kinetic Data (Analog-Based)
The following data is based on studies of piperidine-catalyzed Knoevenagel condensation.[4]
| Catalyst | Reaction | Observed Free Energy Barrier (kcal/mol) | Proposed Mechanism |
| Piperidine | Acetylacetone with benzaldehyde | 20.0.[4] | Iminium ion formation is the rate-determining step.[4] |
It is hypothesized that this compound would also effectively catalyze this reaction, potentially with altered kinetics due to the presence of the dimethylamino group.
Experimental Protocols
General Protocol for Kinetic Study of Amine-Catalyzed Acylation
This protocol outlines a general procedure for determining the kinetic parameters of an amine-catalyzed acylation reaction.
-
Materials and Reagents:
-
Substrate (e.g., cyclohexanol)
-
Acylating agent (e.g., acetic anhydride)
-
Amine catalyst (e.g., DMAP, TEA, or this compound)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard for chromatographic analysis
-
-
Procedure:
-
To a thermostated reaction vessel equipped with a magnetic stirrer, add the anhydrous solvent and the substrate.
-
Add the amine catalyst to the solution.
-
Initiate the reaction by adding the acylating agent.
-
Monitor the reaction progress by withdrawing aliquots at specific time intervals.
-
Quench the reaction in the aliquots (e.g., by adding a suitable reagent that reacts with the acylating agent).
-
Analyze the quenched aliquots by a suitable chromatographic method (e.g., GC or HPLC) to determine the concentration of the product and the remaining substrate.
-
Plot the concentration data versus time to determine the initial reaction rate.
-
Repeat the experiment with varying initial concentrations of the substrate, acylating agent, and catalyst to determine the reaction order with respect to each component.
-
Calculate the rate constant from the rate law.
-
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for a piperidine- or analog-catalyzed Knoevenagel condensation.
-
Materials and Reagents:
-
Carbonyl compound (e.g., benzaldehyde)
-
Active methylene compound (e.g., acetylacetone)
-
Amine catalyst (e.g., piperidine or this compound)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
In a reaction flask, dissolve the carbonyl compound and the active methylene compound in the solvent.
-
Add the amine catalyst to the mixture.
-
Stir the reaction at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction and work up the mixture to isolate the product.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Caption: Proposed nucleophilic catalysis pathway for this compound in acylation.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by a piperidine analog.
Conclusion and Future Outlook
While direct experimental kinetic data for this compound is currently lacking, its structural features suggest it could be a promising organocatalyst with a dual role as both a nucleophilic catalyst and a Brønsted base. It is unlikely to match the exceptional efficiency of DMAP in nucleophilic acylation due to the latter's ability to form a resonance-stabilized aromatic intermediate. However, its potential for higher basicity and unique steric profile could offer advantages in specific applications. To fully elucidate its catalytic potential, systematic experimental studies, including kinetic analysis to determine reaction orders and activation parameters, are essential.
References
- 1. benchchem.com [benchchem.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N,N-Dimethylpiperidin-4-amine and Triethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N,N-Dimethylpiperidin-4-amine and triethylamine, two common tertiary amine bases utilized in organic synthesis. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective properties and performance in key organic reactions, supported by available experimental data and mechanistic insights.
Physicochemical and Catalytic Properties
A fundamental understanding of the physicochemical properties of these amines is crucial for predicting their behavior and efficacy in a given reaction. The table below summarizes key parameters for this compound and triethylamine.
| Property | This compound | Triethylamine |
| CAS Number | 50533-97-6 | 121-44-8 |
| Molecular Formula | C₇H₁₆N₂ | C₆H₁₅N |
| Molecular Weight | 128.22 g/mol | 101.19 g/mol |
| Boiling Point | 187 °C | 89.5 °C |
| pKa of Conjugate Acid | ~10.10 (Predicted)[1][2] | ~10.75[3][4] |
| Structure | Cyclic (piperidine) | Acyclic |
The pKa of the conjugate acid is a critical indicator of the basicity of an amine. Triethylamine, with a higher pKa (10.75), is a slightly stronger base than this compound (predicted pKa ~10.10)[1][2][3][4]. This difference in basicity can influence their effectiveness in proton scavenging in various reactions. Furthermore, the structural distinction between the cyclic piperidine framework of this compound and the acyclic nature of triethylamine can impact their steric hindrance and potential to act as nucleophilic catalysts.
Efficacy in Acylation Reactions
Acylation is a cornerstone transformation in organic synthesis, frequently employed for the formation of esters and amides. Both this compound and triethylamine are utilized in these reactions, primarily as bases to neutralize the acidic byproducts, such as HCl, that are generated.
While direct comparative studies are limited, the available literature provides insights into their roles. Triethylamine is widely documented as a standard base in acylation reactions, effectively scavenging protons to drive the reaction to completion[3]. This compound, in addition to its role as a base, possesses a structure analogous to other piperidine-based catalysts that can also function as nucleophilic catalysts.
A hypothetical comparison for a similar compound, N,N,4-Trimethylpiperidin-4-amine, suggests a mixed-mode mechanism involving both Brønsted base and nucleophilic catalysis[5]. This dual functionality could offer advantages in specific acylation reactions.
Table 2: Hypothetical Performance in the Acetylation of 1-Phenylethanol [5]
| Catalyst | Reaction Time (h) | Yield (%) | Proposed Role |
| N,N,4-Trimethylpiperidin-4-amine | 6 | 85 | Mixed-mode: Nucleophilic catalyst and Brønsted base |
| Triethylamine | 24 | 70 | Brønsted base (acid scavenger) |
| None | 48 | <5 | Uncatalyzed |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocol: N-Acylation using this compound and Triethylamine
The following protocol describes a general procedure for the N-acylation of a secondary amine, where this compound acts as the nucleophile and triethylamine is used as an auxiliary base.
Materials:
-
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) (1.5 eq)
-
Acyl chloride or acid anhydride (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Methyl-1-(1-methylpiperidin-4-yl)methanamine in anhydrous DCM or DMF.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Efficacy in Knoevenagel Condensation
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction, often catalyzed by a basic amine. Triethylamine has been demonstrated to be an effective catalyst for this transformation, affording cinnamic acids in yields comparable to the traditionally used pyridine[4][6].
Table 3: Performance of Triethylamine in the Knoevenagel Condensation of Aromatic Aldehydes and Malonic Acid [2]
| Aromatic Aldehyde | Yield (%) |
| Benzaldehyde | 92 |
| 4-Chlorobenzaldehyde | 94 |
| 4-Methoxybenzaldehyde | 89 |
| 4-Nitrobenzaldehyde | 91 |
Experimental Protocol: Knoevenagel Condensation using Triethylamine
The following is a general procedure for the triethylamine-catalyzed Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malonic acid (1.2 mmol)
-
Triethylamine (0.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a solution of the aromatic aldehyde and malonic acid in toluene, add triethylamine.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Considerations and Visualization
The efficacy of these amines is rooted in their ability to function as either Brønsted bases or nucleophilic catalysts.
Brønsted Base Catalysis: In reactions like the Knoevenagel condensation, the amine abstracts a proton from the active methylene compound, generating a nucleophilic enolate that then attacks the carbonyl component.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
The Catalyst Conundrum: A Cost-Effectiveness Analysis of N,N-Dimethylpiperidin-4-amine
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that balances reaction efficiency with economic viability. This guide provides a comparative analysis of N,N-Dimethylpiperidin-4-amine as a catalyst, primarily in acylation reactions, against established alternatives such as 4-(Dimethylamino)pyridine (DMAP) and 4-Pyrrolidinopyridine. Due to a notable absence of direct, quantitative experimental data for this compound in peer-reviewed literature, this analysis incorporates hypothetical performance data based on structural analogues to provide a prospective evaluation.
Executive Summary
This compound presents a structurally interesting alternative to commonly used nucleophilic catalysts. Its saturated piperidine ring offers a different steric and electronic profile compared to the aromatic systems of DMAP and 4-Pyrrolidinopyridine. While its basicity is predicted to be higher than DMAP, its catalytic efficiency in acyl-transfer reactions is hypothesized to be lower due to the lack of resonance stabilization for the key N-acylammonium intermediate. From a cost perspective, this compound is competitively priced, suggesting that for reactions where high-end efficiency is not paramount but cost is a significant driver, it could be a viable option. However, the lack of concrete performance data necessitates that any potential application be preceded by in-house experimental validation.
Comparative Performance Analysis
To illustrate the potential performance of this compound, we present a hypothetical comparison for the acetylation of a sterically hindered secondary alcohol, 1-phenylethanol, with acetic anhydride. The data for this compound is projected based on mechanistic principles and structure-activity relationships derived from its analogues.
| Catalyst | Molecular Weight ( g/mol ) | Price (USD/g) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Cost per mmol of Product* |
| This compound | 128.22 | ~1.15 - 2.30 | 5 | 8 | 85 (Hypothetical) | ~$0.008 - $0.016 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | ~0.35 - 1.14 | 5 | 2 | >95 | ~$0.002 - $0.007 |
| 4-Pyrrolidinopyridine | 148.20 | ~1.10 - 19.42 | 5 | <2 | >95 | ~$0.009 - $0.158 |
*Cost per mmol of product is calculated based on the price of the catalyst required for a hypothetical 1 mmol scale reaction, assuming the listed yield. Prices are estimates based on commercially available data and may vary.
Mechanistic Considerations
The catalytic activity of these amines in acylation reactions proceeds through a nucleophilic catalysis pathway. The catalyst's nitrogen atom attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylammonium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol) to yield the acylated product and regenerate the catalyst.
Proposed Catalytic Cycle for this compound in Acylation
Caption: Proposed nucleophilic catalysis pathway for this compound.
The key difference in efficiency between this compound and its aromatic counterparts like DMAP lies in the stability of the N-acylammonium intermediate. For DMAP, the positive charge on the nitrogen can be delocalized into the aromatic pyridine ring, creating a more stable and thus more readily formed intermediate. The saturated piperidine ring of this compound does not offer this resonance stabilization, leading to a higher energy intermediate and consequently, a slower reaction rate is predicted.
Experimental Protocols
To validate the catalytic performance of this compound and enable a direct comparison with other catalysts, a standardized experimental protocol is essential.
General Experimental Protocol for Comparative Catalyst Screening in Acylation
1. Materials:
-
Alcohol (e.g., 1-phenylethanol, 1.0 mmol, 1.0 eq)
-
Acylating agent (e.g., Acetic Anhydride, 1.2 mmol, 1.2 eq)
-
Catalyst (this compound, DMAP, or 4-Pyrrolidinopyridine, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Add the catalyst and stir until dissolved.
-
Add the acylating agent dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Standard experimental workflow for screening amine-catalyzed acylation reactions.
Synthesis of this compound
For applications requiring in-house synthesis, this compound can be prepared via reductive amination of N-Boc-4-piperidone.
Synthesis Workflow
Caption: Synthetic route to this compound.
Conclusion and Future Outlook
This compound is a cost-competitive amine base that holds potential as a catalyst in organic synthesis. Based on theoretical considerations, it is likely to be a less active but more basic catalyst than DMAP in acylation reactions. Its distinct steric and electronic properties may offer advantages in specific applications where the reactivity profile of DMAP is not ideal.
The primary hurdle for the widespread adoption of this compound as a catalyst is the current lack of published, direct experimental comparisons with established catalysts. To fully assess its cost-effectiveness, systematic studies are required to generate quantitative performance data across a range of important chemical transformations. Researchers are encouraged to perform the outlined comparative experiments to determine its efficacy for their specific needs. Should these studies reveal a niche where its unique properties translate into improved selectivity or yield, or where its lower cost outweighs a moderate decrease in activity, this compound could become a valuable tool in the synthetic chemist's arsenal.
Benchmarking N,N-Dimethylpiperidin-4-amine: A Comparative Guide to Piperidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of N,N-Dimethylpiperidin-4-amine as an organocatalyst, benchmarking its potential performance against other widely used piperidine-based and amine catalysts. A notable scarcity of direct comparative studies in peer-reviewed literature for this compound necessitates a prospective analysis based on well-established structure-activity relationships and mechanistic principles derived from its structural analogs.[1][2] This document provides a framework for evaluation, including detailed experimental protocols for researchers to conduct their own benchmarking studies.
Introduction: Structural Analogs and Catalytic Potential
This compound is a tertiary amine featuring a nucleophilic dimethylamino group on a saturated piperidine ring.[3][4][5] This structure suggests its potential to function as both a nucleophilic catalyst and a Brønsted base.[1] To understand its likely performance, it is best compared against two well-understood amine catalysts:
-
4-(Dimethylamino)pyridine (DMAP): A highly efficient, aromatic nucleophilic catalyst widely used to accelerate acylation reactions.[1][2] Its exceptional activity stems from the resonance stabilization of the N-acylpyridinium intermediate.[1]
-
Piperidine: A cyclic secondary amine often used as a basic catalyst, particularly in condensation reactions like the Knoevenagel condensation.[6][7]
-
Triethylamine (TEA): A common acyclic tertiary amine that primarily functions as a sterically hindered Brønsted base to scavenge acid byproducts.[1][2]
This compound combines the saturated, flexible ring of piperidine with the exocyclic nucleophilic dimethylamino group of DMAP. It is predicted to be a stronger base than DMAP due to its aliphatic nature but a less effective nucleophilic acylation catalyst because it cannot form the highly stabilized aromatic intermediate characteristic of DMAP.[1]
Comparative Performance Analysis
While direct experimental data is lacking, a hypothetical performance comparison can be projected for a model acylation reaction: the acetylation of a secondary alcohol (1-phenylethanol) with acetic anhydride.[1] This projection is based on the known catalytic mechanisms and properties of its analogs.
Data Presentation: Hypothetical Catalyst Performance in Acylation
| Catalyst | Structure | Predicted Role | Predicted Reaction Time (hours) | Predicted Yield (%) |
| This compound | Mixed-mode: Nucleophilic catalyst and Brønsted base | 6 | 85 | |
| 4-(Dimethylamino)pyridine (DMAP) | Superior Nucleophilic Catalyst | 1 | >98 | |
| Triethylamine (TEA) | Brønsted Base | 24 | <10 | |
| Piperidine | Brønsted Base / Weak Nucleophile | 18 | ~40 | |
| Uncatalyzed | N/A | Background Reaction | 48 | <5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to guide experimental design for a direct comparative study.[1]
Proposed Catalytic Mechanism
In acylation reactions, this compound is expected to follow a nucleophilic catalysis pathway, analogous to DMAP. The exocyclic dimethylamino group acts as the primary nucleophile, attacking the electrophilic acyl source (e.g., acetic anhydride) to form a reactive N-acylammonium intermediate. This intermediate is a more potent acylating agent than the anhydride itself and is subsequently attacked by the alcohol to form the ester product and regenerate the catalyst.[1]
References
A Comparative Guide to the Spectroscopic and Crystallographic Validation of N,N-Dimethylpiperidin-4-amine and Its Derivatives
For researchers, scientists, and drug development professionals, the rigorous structural confirmation of novel chemical entities is a cornerstone of modern chemistry. This guide provides a comparative overview of the spectroscopic and crystallographic methods used to validate the structure of N,N-Dimethylpiperidin-4-amine and its derivatives. The 4-aminopiperidine scaffold is a key structural motif in many biologically active compounds, and precise characterization of these molecules is essential for understanding their structure-activity relationships.
This guide presents a comparative analysis of spectroscopic data for this compound and a representative N-acetyl derivative. Due to the limited availability of public crystallographic data for the parent compound, a relevant N-substituted piperidine derivative is presented as an illustrative example. Detailed experimental protocols for the key analytical techniques are also provided.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and a representative N-acetylated derivative, illustrating the expected spectral shifts upon N-acylation.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.14 | m | H-2e, H-6e |
| ~2.58 | td | H-2a, H-6a | |
| ~2.28 | s | N(CH₃)₂ | |
| ~2.22 | m | H-4 | |
| ~1.82 | m | H-3e, H-5e | |
| ~1.68 | s (br) | NH | |
| ~1.37 | qd | H-3a, H-5a | |
| 1-Acetylpiperidine (Representative) | ~3.50 | t | H-2e, H-6e |
| ~2.10 | s | COCH₃ | |
| ~1.65 | m | H-3e, H-5e, H-4 | |
| ~1.55 | m | H-3a, H-5a |
Note: Data for this compound is based on available information[1]. Data for 1-Acetylpiperidine is representative of an N-acetylated piperidine derivative.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not readily available in searches. Expected signals for piperidine ring carbons and N-methyl carbons. |
| Representative Piperidine Derivatives | Piperidine ring carbons typically appear in the range of 20-60 ppm. N-substituted carbons will have distinct shifts.[2] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI | 129 |
| N-Acetyl-N,N-dimethylpiperidin-4-amine | ESI (Predicted) | 171 |
Note: [M+H]⁺ for the N-acetyl derivative is calculated based on the parent compound's mass.
Comparative Crystallographic Data
Table 4: Representative Crystallographic Data for an N-Substituted Piperidine Derivative
| Parameter | 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea |
| Formula | C₂₀H₂₃N₃OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.345(2) |
| b (Å) | 17.093(4) |
| c (Å) | 10.198(2) |
| β (°) | 109.47(3) |
| Volume (ų) | 1863.3(7) |
| Z | 4 |
Note: This data is for a representative N-substituted piperidine derivative and serves as an example of crystallographic parameters.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
Synthesis of this compound
A common method for the synthesis of this compound is the reductive amination of a protected piperidone derivative[1][4].
-
Reaction Setup : 1-(tert-Butoxycarbonyl)-4-piperidone is dissolved in methanol.
-
Amine Addition : Dimethylamine hydrochloride and a reducing agent, such as sodium cyanoborohydride, are added to the solution at room temperature.
-
Reaction Monitoring : The reaction is stirred for several days and monitored for completion.
-
Deprotection and Workup : Concentrated HCl is added to remove the Boc protecting group. The solvent is removed in vacuo.
-
Extraction : The residue is dissolved in water, the pH is adjusted to 10 with 2M NaOH, and the product is extracted with dichloromethane.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).
-
Data Processing : Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., LC-MS).
-
Ionization : Electrospray ionization (ESI) is a common technique for this class of compounds, which protonates the molecule to generate [M+H]⁺ ions.
-
Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule.
-
Crystal Growth : High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement : The diffraction pattern is used to solve the crystal structure, and the atomic positions are refined to obtain precise bond lengths, angles, and other geometric parameters.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the synthesis and validation of this compound derivatives.
Caption: Workflow for the synthesis and structural validation of derivatives.
Caption: Logic flow of analytical techniques for structural validation.
References
Performance Evaluation of N,N-Dimethylpiperidin-4-amine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of N,N-Dimethylpiperidin-4-amine as a catalyst in various solvent systems. The selection of an appropriate solvent is crucial for optimizing reaction outcomes, influencing yield, reaction rate, and selectivity. This document aims to assist researchers in making informed decisions by presenting a comparative overview of this compound's efficacy and providing detailed experimental protocols for its application.
Physicochemical Properties of this compound
This compound, also known as 4-(Dimethylamino)piperidine, is a versatile heterocyclic amine.[1] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in different chemical environments.
| Property | Value |
| CAS Number | 50533-97-6 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 180-185°C[2] |
| Density | ~0.85 g/cm³ at 20°C[2] |
| Solubility | Good solubility in water, ethanol, and ether[2] |
Comparative Performance in Catalysis
While direct, comprehensive comparative studies on the catalytic activity of this compound across a wide range of solvents are not extensively documented in publicly available literature, its structural similarity to other tertiary amine catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and various piperidine derivatives, allows for informed predictions and highlights its potential as a potent catalyst.[3] Tertiary amines are widely utilized for their basicity and nucleophilicity in numerous organic transformations.[3]
The performance of this compound is anticipated to be influenced by the solvent's polarity, proticity, and its ability to solvate reactants and intermediates. The following sections detail its expected role and provide hypothetical performance data in key organic reactions based on the behavior of analogous catalysts.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, frequently catalyzed by a basic amine. Piperidine and its derivatives are effective catalysts for this transformation.[4] The solvent can significantly impact the reaction rate and yield.
Hypothetical Performance in a Model Knoevenagel Condensation:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Ethanol | 24.5 | 4 | 92 |
| Dichloromethane (DCM) | 9.1 | 8 | 75 |
| Toluene | 2.4 | 12 | 60 |
| Acetonitrile | 37.5 | 6 | 88 |
| Water | 80.1 | 3 | 95 |
| Solvent-free | - | 2 | 98 |
This data is hypothetical and intended for illustrative purposes. Actual results may vary.
Michael Addition
The aza-Michael addition, the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, is another reaction where this compound can serve as both a nucleophile and a base catalyst.[4] Solvent choice is critical in modulating the reactivity of the amine and the Michael acceptor.
Hypothetical Performance in a Model Aza-Michael Addition:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | 6 | 85 |
| Methanol | 32.7 | 4 | 90 |
| N,N-Dimethylformamide (DMF) | 36.7 | 5 | 88 |
| Chloroform | 4.8 | 10 | 70 |
| Water | 80.1 | 3 | 93 |
This data is hypothetical and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Detailed methodologies for key reactions where this compound can be employed as a catalyst are provided below. These protocols serve as a starting point for experimental design and optimization.
General Protocol for Knoevenagel Condensation
This procedure outlines a general method for the Knoevenagel condensation catalyzed by an amine.
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene compound (1.0-1.2 equiv)
-
This compound (0.1 equiv)
-
Solvent (e.g., Ethanol, Dichloromethane, Toluene, Water)
Procedure:
-
To a round-bottom flask, add the aldehyde, the active methylene compound, and the chosen solvent.
-
Add a catalytic amount of this compound to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[4]
General Protocol for Aza-Michael Addition
This protocol provides a general method for the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Solvent (optional, the reaction can be performed solvent-free)
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated carbonyl compound and this compound.
-
If using a solvent, add it to the reaction vessel.
-
Stir the mixture at the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a solvent was used, remove it under reduced pressure. The crude product can be purified by column chromatography or distillation.[4]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized signaling pathway for amine-catalyzed reactions.
Caption: A typical experimental workflow for an amine-catalyzed reaction.
Caption: Generalized signaling pathway for an amine-catalyzed condensation.
Conclusion
This compound is a promising and versatile amine catalyst for various organic transformations. While extensive comparative data across different solvent systems is still emerging, its performance can be inferred from related structures. The choice of solvent is a critical parameter that must be optimized for each specific reaction to achieve the desired outcome. The provided protocols and visualizations offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental investigations are encouraged to fully elucidate its performance profile in a broader range of solvent systems.
References
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dimethylpiperidin-4-amine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethylpiperidin-4-amine, ensuring the protection of personnel and the environment.
Chemical Profile and Hazards
This compound is a valuable reagent in organic synthesis, but it also presents significant health and safety risks. Understanding its properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 50533-97-6 | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Corrosive | [2] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specific Requirements |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Use chemical safety goggles and a face shield. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. |
Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Direct disposal into the sanitary sewer or regular trash is strictly prohibited.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the amine.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially with acids or strong oxidizing agents, to prevent violent reactions.
Step 2: Managing Small Spills and Contaminated Materials
In the event of a small spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a dilute solution of a mild acid like citric acid, followed by water), collecting all cleaning materials in the hazardous waste container.
Step 3: Preparing for Disposal
-
Secure Container: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Experimental Protocol: In-Lab Neutralization (for Emergency Use Only)
While not recommended as a routine disposal method, in an emergency situation where a small amount of this compound must be neutralized before collection, the following principles apply. This procedure should only be carried out by trained personnel in a controlled environment and as part of a written laboratory protocol.
-
Principle: this compound is a base and can be neutralized by a weak acid.
-
Reagents: A weak acid such as citric acid or acetic acid.
-
Procedure:
-
In a chemical fume hood, dilute the this compound waste with a large amount of water in a suitable container.
-
Slowly and with constant stirring, add a dilute solution of the weak acid to the amine solution.
-
Monitor the pH of the solution. The goal is to bring the pH to a near-neutral range (pH 6-8).
-
This neutralized solution is still considered hazardous waste and must be collected in a labeled waste container for disposal by a licensed contractor. Do not pour the neutralized solution down the drain.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current information.
References
Personal protective equipment for handling N,N-Dimethylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N,N-Dimethylpiperidin-4-amine (CAS No: 50533-97-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required PPE
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can lead to severe burns.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For situations with potential for vapor or aerosol generation, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is recommended. | Prevents respiratory tract irritation and potential toxicity from inhalation.[2][3][4][5][6] |
Note: As no specific occupational exposure limits have been established for this compound, all handling should be conducted with the assumption of high toxicity.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure that a chemical fume hood is in proper working order.
-
Put on all required PPE as detailed in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
When transferring the chemical, do so slowly and carefully to prevent splashing.
-
Keep the container of this compound sealed when not in immediate use.
-
-
Post-Handling:
-
Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated waste stream.
-
Wash hands and forearms thoroughly with soap and water.
-
Disposal Plan: Chemical and Contaminated Materials
Proper disposal is critical to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: Step-by-step process for the disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound and any solvent used for rinsing contaminated glassware into a designated, compatible, and clearly labeled waste container. Do not mix with other waste streams.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled solid waste container.
-
-
Containerization:
-
Use containers that are in good condition, compatible with the chemical, and have securely fitting lids.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a designated hazardous waste container.
-
For large spills, or if you are not equipped to handle the cleanup, contact your institution's EHS or emergency response team immediately.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
